PD 123319 ditrifluoroacetate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34F6N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD 123319 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, downstream signaling effects, and its role in various physiological and pathophysiological processes. Quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this critical research tool.
Core Mechanism of Action: Selective AT2 Receptor Antagonism
This compound exerts its effects by competitively binding to the Angiotensin II Type 2 (AT2) receptor, thereby blocking the binding of the endogenous ligand, Angiotensin II (Ang II). The AT2 receptor is a G protein-coupled receptor that, upon activation, often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. By selectively inhibiting the AT2 receptor, PD 123319 allows for the isolated study of AT1 receptor-mediated effects and has been instrumental in elucidating the physiological roles of the AT2 receptor.
The selectivity of PD 123319 for the AT2 receptor over the AT1 receptor is a key feature of its pharmacological profile. It exhibits a significantly higher affinity for the AT2 receptor, with a reported selectivity of approximately 10,000-fold over the AT1 receptor.[1] This high selectivity makes it an invaluable tool for distinguishing the specific signaling pathways and physiological functions associated with the AT2 receptor.
Quantitative Binding and Potency Data
The affinity and potency of this compound have been characterized in various tissues and experimental systems. The following tables summarize the key quantitative data.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 | Rat | Adrenal Tissue | 34 nM | [2][3][4][5][6] |
| Rat | Brain | 210 nM | [2][4][5][6] | |
| Bovine | Adrenal Glomerulosa Cells | 6.9 nM | [3][7][8] | |
| Ki | - | AT2 Receptor | ~12 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Modulation of Downstream Signaling Pathways
Blockade of the AT2 receptor by PD 123319 has been shown to modulate several key intracellular signaling pathways, primarily those involved in inflammation, oxidative stress, and cell growth.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of inflammatory responses.[1] Activation of the AT2 receptor can, in some contexts, lead to the activation of NF-κB. PD 123319 has been demonstrated to inhibit the activation of NF-κB induced by inflammatory stimuli.[1] This inhibition, in turn, downregulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]
MAP Kinase Pathways (p38 MAPK and ERK1/2)
Mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 are involved in cellular responses to a variety of stimuli and play a role in inflammation and pain signaling. In models of neuropathic pain, AT2 receptor antagonists, including PD 123319, have been shown to attenuate the activation of p38 MAPK and ERK1/2 in the dorsal root ganglia.
Oxidative Stress
PD 123319 has been shown to reduce Angiotensin II-induced oxidative stress. In models of colitis, treatment with PD 123319 downregulated the generation of reactive oxygen species (ROS) and nitrites.[1] This effect is likely linked to its inhibition of pro-inflammatory pathways that contribute to oxidative stress.[1]
Detailed Experimental Protocols
Radioligand Binding Assay for IC50 Determination
This protocol describes a competitive binding assay to determine the IC50 value of PD 123319 for the AT2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT2 receptor.
-
Radiolabeled Angiotensin II (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
This compound.
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of PD 123319 concentrations.
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of radiolabeled Angiotensin II, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the same concentration of radiolabeled Angiotensin II, serially diluted concentrations of PD 123319, and the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 123319 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell-Based Assay for NF-κB Activation
This protocol outlines a general method to assess the effect of PD 123319 on NF-κB activation in a cell-based model.
Materials:
-
A suitable cell line that expresses the AT2 receptor and responds to an inflammatory stimulus (e.g., macrophages, endothelial cells).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Angiotensin II).
-
This compound.
-
Reagents for assessing NF-κB activation (e.g., antibodies for Western blotting of phosphorylated IκBα or the p65 subunit of NF-κB, or a reporter gene assay).
Procedure:
-
Cell Culture: Plate the cells in appropriate culture vessels and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of PD 123319 for a specified time (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus to the cells and incubate for a time known to induce NF-κB activation (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract proteins or nucleic acids, depending on the downstream analysis.
-
Analysis of NF-κB Activation:
-
Western Blotting: Analyze the levels of phosphorylated IκBα or the nuclear translocation of the p65 subunit of NF-κB. An increase in phosphorylated IκBα or nuclear p65 indicates NF-κB activation.
-
Reporter Gene Assay: If using cells transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase).
-
-
Data Analysis: Quantify the levels of NF-κB activation in the different treatment groups. Compare the activation in cells treated with the stimulus alone to those pre-treated with PD 123319 to determine its inhibitory effect.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the renin-angiotensin system. Its high selectivity for the AT2 receptor enables the precise dissection of AT2 receptor-mediated signaling and its physiological consequences. Through its ability to modulate key pathways such as NF-κB and MAPK, PD 123319 has been instrumental in uncovering the roles of the AT2 receptor in inflammation, oxidative stress, and cellular growth. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this potent and selective AT2 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. angiotensin II signaling pathway via AT2 receptorRat Genome Database [rgd.mcw.edu]
- 8. medchemexpress.com [medchemexpress.com]
PD 123319 Ditrifluoroacetate: A Selective AT2 Receptor Antagonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of PD 123319, including its binding characteristics, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and selectivity.
| Parameter | Value | Tissue/Cell Type | Reference |
| Ki | ~12 nM | - | [1] |
| IC50 | 34 nM | Rat Adrenal Tissue | [2][3] |
| IC50 | 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2 site) | [2] |
| IC50 | 210 nM | Rat Brain Tissue | [3] |
Table 1: Binding Affinity of PD 123319 for the AT2 Receptor
| Parameter | Value | Receptor Comparison | Reference |
| Selectivity | ~10,000-fold | AT2 over AT1 | [1] |
Table 2: Receptor Selectivity of PD 123319
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
AT2 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of PD 123319 for the AT2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing AT2 receptors
-
Radioligand: [125I]-CGP 42112A (a selective AT2 receptor agonist)
-
This compound (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing AT2 receptors. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of PD 123319 (e.g., 10^-11 to 10^-5 M) or vehicle for total binding.
-
50 µL of a high concentration of an unlabeled AT2 ligand (e.g., 1 µM Angiotensin II) for non-specific binding.
-
50 µL of [125I]-CGP 42112A at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing a predetermined optimal amount of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of PD 123319 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the procedure to assess the effect of PD 123319 on Angiotensin II-induced ERK1/2 phosphorylation, a downstream signaling event often regulated by the AT1/AT2 receptor balance.
Materials:
-
Cells expressing both AT1 and AT2 receptors (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Angiotensin II
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with PD 123319 (e.g., 1 µM) for 30-60 minutes.
-
Stimulate cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, Ang II alone).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
In Vivo Administration in Rodent Models
This protocol provides a general guideline for the intraperitoneal administration of PD 123319 in rats.
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Syringes and needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Dissolve PD 123319 in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg in a suitable volume for injection, typically 0.2-0.5 mL).
-
Animal Handling: Weigh the animal to accurately calculate the dose.
-
Injection: Administer the PD 123319 solution via intraperitoneal (i.p.) injection.
-
Dosage and Frequency: The typical dose range for in vivo studies in rats is 0.3 to 10 mg/kg per day.[1] The dosing frequency will depend on the experimental design and the specific research question.
-
Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes.
Signaling Pathways Modulated by the AT2 Receptor
The AT2 receptor, upon activation by Angiotensin II, initiates several signaling cascades that often counteract the pro-inflammatory, proliferative, and vasoconstrictive effects of the AT1 receptor. PD 123319, by blocking the AT2 receptor, prevents the activation of these pathways.
Activation of Protein Phosphatases
A primary mechanism of AT2 receptor signaling is the activation of various protein phosphatases, leading to the dephosphorylation and inactivation of key signaling molecules, particularly those in the mitogen-activated protein kinase (MAPK) cascade.
Caption: AT2 receptor-mediated activation of protein phosphatases leading to ERK1/2 inactivation.
Bradykinin/Nitric Oxide/cGMP Pathway
The AT2 receptor can form a functional heterodimer with the bradykinin B2 receptor, leading to enhanced nitric oxide (NO) production and subsequent vasodilation.
References
The Role of PD 123319 Ditrifluoroacetate in Elucidating the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key effector molecule of this system is Angiotensin II (Ang II), which exerts its physiological effects through two primary G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the functions of the AT1R are well-characterized and are the target of many antihypertensive drugs, the precise roles of the AT2R have been more enigmatic. The development of selective pharmacological tools has been instrumental in deconvoluting the complex signaling of the RAS. This technical guide focuses on the pivotal role of PD 123319 ditrifluoroacetate, a potent and highly selective non-peptide AT2R antagonist, in advancing our understanding of the renin-angiotensin system.
This compound: A Selective AT2R Antagonist
PD 123319 is a non-peptide molecule that exhibits a high affinity and selectivity for the AT2R, making it an invaluable tool for differentiating the physiological effects of AT2R activation from those of AT1R. Its chemical structure and properties are summarized below.
Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 736.67 g/mol [1] |
| Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H[1] |
| CAS Number | 136676-91-0[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 100 mM in water[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action and Selectivity
PD 123319 acts as a competitive antagonist at the AT2R, blocking the binding of the endogenous ligand, Angiotensin II. A key characteristic of PD 123319 is its remarkable selectivity for the AT2R over the AT1R. This high selectivity is crucial for its utility in research, as it allows for the specific inhibition of AT2R-mediated signaling pathways without confounding effects from AT1R blockade.
Quantitative Data on Receptor Binding and Potency
The following table summarizes the binding affinity and potency of PD 123319 for the AT2 receptor from various studies.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Adrenal Tissue | 34 nM | [1] |
| IC₅₀ | Rat Brain | 210 nM | [1] |
| Kᵢ | AT2 Receptor | ≈ 12 nM | |
| Selectivity | AT2 vs. AT1 | ~10,000-fold |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
The Dichotomous Nature of Angiotensin II Signaling: AT1R vs. AT2R
The study of the renin-angiotensin system is often centered on the opposing actions of the AT1 and AT2 receptors. PD 123319 has been instrumental in delineating these distinct signaling pathways.
AT1 Receptor Signaling
Activation of the AT1R is generally associated with the classical "pressor" effects of Angiotensin II, including vasoconstriction, inflammation, cell proliferation, and fibrosis. The downstream signaling cascade of AT1R involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
AT2 Receptor Signaling
In contrast, the AT2R often mediates effects that counterbalance the actions of the AT1R. AT2R activation is linked to vasodilation, anti-inflammatory responses, and apoptosis. The signaling pathways initiated by AT2R are distinct and often involve the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A), which in turn inhibit mitogen-activated protein kinase (MAPK) signaling.[2] Furthermore, AT2R activation can stimulate the production of nitric oxide (NO) through the bradykinin/NO/cGMP pathway, contributing to its vasodilatory effects.
Signaling Pathway of the AT2 Receptor
Caption: Simplified signaling pathway of the Angiotensin II Type 2 Receptor.
Experimental Protocols Utilizing PD 123319
The high selectivity of PD 123319 makes it an essential tool in a variety of experimental settings to isolate and study the function of the AT2R.
In Vitro Studies
1. Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and selectivity of compounds for their receptors.
-
Objective: To determine the binding affinity (Kᵢ) of PD 123319 for the AT2R.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express AT2 receptors (e.g., rat adrenal gland, specific transfected cell lines).
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled AT2R agonist (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II) and varying concentrations of unlabeled PD 123319.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the PD 123319 concentration to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
2. Western Blot Analysis
Western blotting can be used to investigate the effect of PD 123319 on the downstream signaling proteins of the AT2R.
-
Objective: To assess the effect of PD 123319 on Ang II-induced phosphorylation of MAPK (ERK1/2).
-
Methodology:
-
Cell Culture and Treatment: Culture cells expressing AT2R and treat with Ang II in the presence or absence of PD 123319 for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
In Vivo Studies
1. Blood Pressure Measurement in Animal Models
PD 123319 is frequently used in animal models to investigate the role of the AT2R in blood pressure regulation.
-
Objective: To determine the effect of AT2R blockade by PD 123319 on blood pressure in a rat model of hypertension.
-
Methodology:
-
Animal Model: Utilize a suitable rat model of hypertension (e.g., spontaneously hypertensive rats - SHR).
-
Catheter Implantation: Surgically implant a catheter into the carotid artery or femoral artery for direct and continuous blood pressure measurement.
-
Drug Administration: Administer PD 123319 via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous osmotic minipump) at a dose known to effectively block AT2 receptors (e.g., 0.3-10 mg/kg).
-
Blood Pressure Monitoring: Record mean arterial pressure (MAP), systolic, and diastolic blood pressure continuously using a pressure transducer and data acquisition system.
-
Data Analysis: Analyze the changes in blood pressure before, during, and after PD 123319 administration and compare with a vehicle-treated control group.
-
In Vivo Experimental Workflow for Blood Pressure Measurement
References
Investigating Renal Systems with PD 123319 Ditrifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of PD 123319 ditrifluoroacetate, a critical pharmacological tool for investigating the renal system. We will explore its mechanism of action, detail its application in various experimental models, and present key data on its effects on renal function, fibrosis, and inflammation.
Introduction: The Renin-Angiotensin System and PD 123319
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The primary effector peptide of this system, Angiotensin II (Ang II), exerts its diverse biological effects by binding to two main receptor subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4][5]
-
AT1 Receptors: These are responsible for the "classical" effects of Ang II, including vasoconstriction, sodium and water retention, cell proliferation, and the promotion of inflammation and fibrosis.[1][3][5]
-
AT2 Receptors: The function of AT2 receptors is still being fully elucidated, but they are generally understood to counteract the actions of the AT1 receptor.[1][4][5] Their activation is associated with vasodilation, anti-proliferative effects, and inhibition of fibrosis.[1][2]
To dissect the distinct roles of these two receptors, highly selective pharmacological agents are required. This compound is a potent, selective, non-peptide antagonist of the AT2 receptor.[6] With a high affinity for the AT2 receptor (IC50 of 34 nM in rat adrenal tissue) and over 10,000-fold greater selectivity for AT2 than AT1 receptors, it serves as an indispensable tool for isolating and studying AT2 receptor-mediated pathways in the kidney and other systems.[6][7]
Mechanism of Action and Signaling Pathways
PD 123319 functions by competitively blocking the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling. This blockade allows researchers to infer the physiological and pathophysiological roles of AT2 receptor activation.
The signaling cascades initiated by Ang II are divergent, depending on which receptor is activated. The AT1 receptor is primarily linked to Gq/11 proteins, leading to downstream activation of pathways like phospholipase C and subsequent increases in intracellular calcium. In contrast, the AT2 receptor's signaling is more complex and is thought to involve G-protein-dependent and -independent pathways.[2] A key function of AT2 receptor activation is the stimulation of a vasodilator and natriuretic cascade involving bradykinin, nitric oxide (NO), and cyclic guanosine monophosphate (cGMP).[1]
Below are diagrams illustrating these pathways and the inhibitory action of PD 123319.
Caption: Overview of Angiotensin II receptor signaling and the inhibitory action of PD 123319.
Caption: Key downstream signaling pathways of the AT2 receptor and the point of inhibition by PD 123319.
Data Presentation: Effects on Renal Parameters
Studies using PD 123319 have generated a wealth of quantitative data regarding the role of the AT2 receptor in renal function. In many experimental settings, particularly under normal physiological conditions, administration of PD 123319 alone has no significant effect on systemic blood pressure or renal hemodynamics.[8][9] Its effects become apparent when the RAS is activated or under pathological conditions, where it can unmask or potentiate the effects of AT1 receptor stimulation by blocking the counter-regulatory AT2 pathway.
Table 1: Effects of PD 123319 on Renal Hemodynamics and Excretion
| Parameter | Animal Model | Experimental Condition | Effect of PD 123319 | Reference |
| Blood Pressure | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |
| Renal Blood Flow (RBF) | Anesthetized Dog | Normal | No effect | [9] |
| Female Rat | Ischemia/Reperfusion | Intensified Ang II-induced reduction in RBF | [10] | |
| Glomerular Filtration Rate (GFR) | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |
| Urine Volume | Anesthetized Dog | Normal | Dose-related increase | [9] |
| Free Water Clearance | Anesthetized Dog | Normal | Dose-related increase | [9] |
| Urinary Sodium Excretion | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |
| Renal cGMP | Conscious Rat | Sodium depletion | Decreased cGMP | [11] |
Table 2: Effects of PD 123319 on Renal Fibrosis and Inflammation
| Parameter | Animal Model | Experimental Condition | Effect of PD 123319 | Reference |
| Interstitial Volume | Rat | Unilateral Ureteral Obstruction | Exacerbated the increase | [12] |
| Collagen IV Matrix Score | Rat | Unilateral Ureteral Obstruction | Exacerbated the increase | [12] |
| Tubular Cell Apoptosis | Rat | Unilateral Ureteral Obstruction | Inhibited apoptosis | [12] |
| Renal NF-κB Activity | Rat | Ang II Infusion | Partially diminished Ang II-induced increase | [3][13] |
| Inflammatory Cell Infiltration | Rat | Ang II Infusion | Decreased infiltration | [13] |
| TNF-α, IL-6, TGF-β1 | Rat | 2K1C Hypertension | No influence on the increase in clipped kidney | [14] |
Experimental Protocols and Methodologies
PD 123319 is utilized in a variety of in vivo and in vitro models to probe the function of the AT2 receptor.
Key In Vivo Models
-
Anesthetized Animal Models (Rat, Dog):
-
Objective: To study acute effects on systemic and renal hemodynamics.
-
Methodology: Animals are anesthetized, and catheters are placed to monitor mean arterial pressure (MAP), renal blood flow (RBF), and glomerular filtration rate (GFR) via inulin clearance. PD 123319 is typically administered intravenously (i.v.), often in the presence of an AT1 receptor blocker like losartan or an ACE inhibitor to isolate AT2 effects or observe responses when Ang II levels are high.[8][9]
-
Typical Dose (Rat): Infusion rates can range from 1 to 1000 µg/kg/min i.v.[15] A bolus dose of 1 mg/kg followed by a continuous infusion of 1 mg/kg/h has also been used.[7]
-
-
Unilateral Ureteral Obstruction (UUO):
-
Objective: To investigate the role of the AT2 receptor in the pathogenesis of renal tubulointerstitial fibrosis.
-
Methodology: One ureter is surgically ligated. This leads to progressive fibrosis in the obstructed kidney. Animals are treated with PD 123319 (e.g., via osmotic mini-pumps) for the duration of the obstruction (typically 7-14 days). Kidneys are then harvested for histological analysis (e.g., Masson's trichrome, Sirius red staining), immunohistochemistry (for collagen IV, α-SMA), and molecular analysis (mRNA/protein expression of fibrotic markers).[12]
-
-
2-Kidney, 1-Clip (2K1C) Hypertension Model:
-
Objective: To study the role of the AT2 receptor in renovascular hypertension and associated renal inflammation.
-
Methodology: A silver clip is placed on one renal artery, inducing stenosis and causing hypertension. Animals are treated with PD 123319 or vehicle. Parameters measured include systolic blood pressure, and upon sacrifice, renal tissues are analyzed for inflammatory markers (TNF-α, IL-6), fibrotic markers (TGF-β1), and receptor expression.[14]
-
-
Diabetic Nephropathy Models (e.g., Streptozotocin-induced):
-
Objective: To determine the AT2 receptor's role in the development and progression of diabetic kidney disease.
-
Methodology: Diabetes is induced, for example, by a single injection of streptozotocin (STZ). In studies with cultured mesangial cells, high glucose conditions are used to mimic hyperglycemia. PD 123319 is used to determine if the effects of high glucose or Ang II on cellular processes (like prorenin/renin receptor expression) are mediated by the AT2 receptor.[16]
-
Typical Experimental Workflow (In Vivo)
Caption: A generalized experimental workflow for an in vivo study of renal fibrosis using PD 123319.
Conclusion
This compound is a cornerstone tool for renal research, enabling the specific blockade of the Angiotensin II Type 2 receptor. Its use has been instrumental in demonstrating that the AT2 receptor often plays a counter-regulatory role to the AT1 receptor, mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects.[1][12] While in many baseline physiological states, its blockade shows little effect, its utility shines in pathological models such as hypertension, fibrosis, and diabetic nephropathy, where it helps to unravel the complex and often opposing roles of the Angiotensin II receptor subtypes. For any researcher investigating the nuances of the renin-angiotensin system in the kidney, a thorough understanding and application of PD 123319 are essential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The angiotensin II type 2 receptor and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Angiotensin II type 2 receptor (AT2R) in renal and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal hemodynamic and excretory responses to PD 123319 and losartan, nonpeptide AT1 and AT2 subtype-specific angiotensin II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gender Difference in Renal Blood Flow Response to Angiotensin II Administration after Ischemia/Reperfusion in Rats: The Role of AT2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The subtype-2 (AT2) angiotensin receptor regulates renal cyclic guanosine 3', 5'-monophosphate and AT1 receptor-mediated prostaglandin E2 production in conscious rats. [jci.org]
- 12. Effect of AT2 receptor blockade on the pathogenesis of renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin AT2 Receptor Stimulation Inhibits Early Renal Inflammation in Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Renal actions of the selective angiotensin AT2 receptor ligands CGP 42112B and PD 123319 in the sodium-depleted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin II type 2 receptor mediated angiotensin II and high glucose induced decrease in renal prorenin/renin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PD 123319 Ditrifluoroacetate in Mitigating Inflammation and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1] Initially characterized for its high affinity for the AT2 receptor, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor signaling pathway.[2][3] Emerging research has highlighted the significant involvement of the AT2 receptor in modulating inflammatory processes and oxidative stress. This technical guide provides an in-depth overview of the use of this compound in studying these critical cellular responses, presenting key quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, Angiotensin II.[4] While the classical effects of Angiotensin II, such as vasoconstriction and inflammation, are primarily mediated by the AT1 receptor, the AT2 receptor often plays a counter-regulatory role.[2][5] However, studies utilizing PD 123319 have revealed a more complex, and sometimes seemingly contradictory, role for the AT2 receptor in inflammation and oxidative stress, suggesting context-dependent effects.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the effects of this compound.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ (AT2 Receptor) | 34 nM | Rat Adrenal Tissue | [1] |
| IC₅₀ (AT2 Receptor) | 6.9 nM | Bovine Adrenal Glomerulosa Cells | [1] |
| IC₅₀ (AT2 Receptor) | 210 nM | Rat Brain | [7] |
| Selectivity | ~10,000-fold for AT2 over AT1 | - | [2] |
Table 2: In Vivo Efficacy in a Model of Colitis
| Parameter | Treatment Group (DNBS-induced colitis in rats) | Dose of PD 123319 | Outcome | Reference |
| Myeloperoxidase (MPO) Activity | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent reduction in MPO activity | [2][4] |
| IL-1β Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |
| IL-6 Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |
| iNOS mRNA Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |
| NF-κB p65 Subunit Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Significant decrease | [2][4] |
| Reactive Oxygen Species (ROS) | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2] |
| Nitrite Levels | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2] |
Table 3: In Vitro Effects on Inflammatory Signaling
| Cell Type | Stimulus | Treatment | Concentration of PD 123319 | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II (9.56 µM) | PD 123319 | Not specified | Used for Western blot analysis | [1] |
| PC12W cells | - | PD 123319 | 1 µM | 76% decrease in AT2R expression, 84% increase in TNF-α production, 67% increase in STAT3 phosphorylation | [8] |
| Primary Human/Murine Dermal Fibroblasts | TNF-α | C21 (AT2R agonist) + PD 123319 | 10 µmol/L | Abolished the inhibitory effect of C21 on IL-6 expression | [9][10] |
| L-02 Hepatocytes | Angiotensin II (10⁻⁶ M) | PD 123319 | Not specified | No significant effect on Ang II-induced CRP expression | [11] |
Key Experimental Protocols
DNBS-Induced Colitis in Rats
This in vivo model is frequently used to study inflammatory bowel disease and the anti-inflammatory potential of compounds like PD 123319.[2][4]
1. Animal Model and Colitis Induction:
-
Animals: Male Wistar rats are commonly used.[4]
-
Induction: Colitis is induced by a single intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in ethanol. A sham group receives saline.[2]
2. Treatment Protocol:
-
Compound Preparation: this compound is dissolved in a water solution.[2]
-
Administration: The compound is administered intraperitoneally (i.p.) at doses ranging from 0.3 to 10 mg/kg/day.[2][4] Treatment typically starts after the induction of colitis and continues for a specified period (e.g., 6 days).[2]
3. Assessment of Inflammation and Oxidative Stress:
-
Macroscopic and Histological Analysis: At the end of the treatment period, the colons are excised, and the extent of injury is assessed macroscopically and histologically.[2][4]
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[2]
-
Cytokine and iNOS Quantification: The expression levels of pro-inflammatory cytokines (IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) are determined using quantitative real-time PCR (qRT-PCR) or Western blotting.[2][4]
-
NF-κB Activation: The activation of the NF-κB pathway is assessed by measuring the expression of the p65 subunit in the nucleus via Western blot.[2][4]
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and nitrites are measured in colonic tissue samples.[2]
Cell-Based Assays for Inflammatory Signaling
In vitro studies are crucial for dissecting the molecular mechanisms underlying the effects of PD 123319.
1. Cell Culture and Treatment:
-
Cell Lines: Various cell lines are used, including human umbilical vein endothelial cells (HUVECs) and PC12W cells.[1][8]
-
Stimulation: Cells are often stimulated with pro-inflammatory agents like Angiotensin II or TNF-α to induce an inflammatory response.[1][9]
-
Treatment: Cells are pre-treated with PD 123319 at various concentrations before the addition of the inflammatory stimulus.[9]
2. Western Blot Analysis:
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., NF-κB p65, phospho-STAT3, AT2R) and then with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcriptase kit.
-
PCR Amplification: qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, iNOS) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anti-oxidative stress effects of PD 123319 are primarily attributed to its ability to modulate the NF-κB signaling pathway.
Caption: PD 123319 inhibits AT2 receptor-mediated NF-κB activation.
In the context of DNBS-induced colitis, the AT2 receptor appears to contribute to the pro-inflammatory cascade, leading to the activation of NF-κB.[2][4] This transcription factor then orchestrates the expression of a battery of inflammatory genes, including those encoding for pro-inflammatory cytokines (IL-1β, IL-6) and iNOS.[2][4] The upregulation of iNOS leads to increased production of nitric oxide, which can contribute to oxidative stress and tissue damage.[2] PD 123319, by blocking the AT2 receptor, interrupts this signaling axis, thereby reducing inflammation and oxidative stress.[2][4]
Caption: Workflow for assessing PD 123319 efficacy in a colitis model.
Conclusion
This compound is a critical tool for investigating the role of the AT2 receptor in inflammation and oxidative stress. The data consistently demonstrate its ability to ameliorate inflammatory damage in certain pathological models, primarily through the inhibition of the NF-κB signaling pathway. The provided experimental protocols offer a foundation for researchers to design and execute studies aimed at further exploring the therapeutic potential of modulating the AT2 receptor pathway. The continued use of PD 123319 in preclinical research will undoubtedly shed more light on the intricate role of the renin-angiotensin system in inflammatory and oxidative stress-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties [pubmed.ncbi.nlm.nih.gov]
- 4. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 8. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. karger.com [karger.com]
Unveiling the Potency of PD 123319 Ditrifluoroacetate: An In-depth Technical Guide to its AT2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the IC50 value of PD 123319 ditrifluoroacetate, a potent and selective antagonist for the Angiotensin II Type 2 (AT2) receptor. This document delves into the quantitative data, detailed experimental methodologies for its determination, and the intricate signaling pathways governed by the AT2 receptor.
Quantitative Analysis: IC50 of this compound
The half-maximal inhibitory concentration (IC50) of this compound for the AT2 receptor has been determined across various tissues and cell types, highlighting its potent and selective antagonistic activity. The following table summarizes the key quantitative data from radioligand binding assays.
| Tissue/Cell Type | IC50 Value (nM) | Notes |
| Rat Adrenal Tissue | 34[1][2][3][4][5] | A commonly cited value demonstrating high potency. |
| Rat Brain | 210[1][2][3][4][5] | Indicates tissue-specific differences in affinity. |
| Bovine Adrenal Glomerulosa Cells | 6.9[6][7][8] | Demonstrates very high affinity in this specific cell type. |
This compound also exhibits a high affinity for the AT2 receptor, with a reported inhibitory constant (Ki) of approximately 12 nM.[9] Its selectivity is remarkable, showing an approximately 10,000-fold greater preference for the AT2 receptor over the AT1 receptor.[9]
Experimental Protocols: Determining AT2 Receptor Antagonism
The IC50 values of PD 123319 are primarily determined through two key experimental approaches: competitive radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of PD 123319 to displace a radiolabeled ligand from the AT2 receptor.
Objective: To determine the concentration of PD 123319 required to inhibit 50% of the specific binding of a radiolabeled AT2 receptor agonist.
Materials:
-
Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing the AT2 receptor (e.g., rat adrenal tissue, HEK-293 cells transfected with the AT2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the AT2 receptor, typically 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled Ligand: this compound at various concentrations.
-
Assay Buffer: Buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration System: Glass fiber filters and a vacuum manifold to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes containing the AT2 receptors. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (125I-[Sar1,Ile8]Angiotensin II), and varying concentrations of PD 123319. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of PD 123319 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 123319 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: Nitric Oxide (NO) Release
This assay measures the ability of PD 123319 to inhibit the functional response mediated by AT2 receptor activation, such as the production of nitric oxide.
Objective: To determine the concentration of PD 123319 required to inhibit 50% of the AT2 receptor-mediated NO release.
Materials:
-
Cell Culture: Primary human aortic endothelial cells (HAEC) or other suitable cells expressing functional AT2 receptors.
-
AT2 Receptor Agonist: A known agonist for the AT2 receptor (e.g., Angiotensin II or the selective agonist CGP 42112A).
-
This compound: At various concentrations.
-
NO Detection Reagent: A fluorescent probe for NO, such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate).
-
Fluorescence Microscopy or Plate Reader: To visualize and quantify the fluorescence signal.
Methodology:
-
Cell Seeding: Seed the HAECs in a suitable culture plate and allow them to adhere and grow to confluence.
-
Pre-incubation with PD 123319: Pre-incubate the cells with varying concentrations of PD 123319 for a specific duration to allow for receptor binding.
-
Loading with NO Probe: Load the cells with DAF-FM diacetate, which becomes fluorescent upon reacting with NO.
-
Stimulation with Agonist: Stimulate the cells with a fixed concentration of an AT2 receptor agonist to induce NO production.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is directly proportional to the amount of NO produced.
-
Data Analysis: Plot the fluorescence intensity (or percentage of maximal response) against the logarithm of the PD 123319 concentration. Fit the data to a dose-response curve to calculate the IC50 value.
AT2 Receptor Signaling Pathways
The AT2 receptor, a G protein-coupled receptor (GPCR), mediates a variety of cellular responses that often counteract the effects of the AT1 receptor. PD 123319, by blocking the binding of angiotensin II to the AT2 receptor, inhibits these signaling cascades.
Upon activation by angiotensin II, the AT2 receptor couples to inhibitory G proteins (Giα2 and Giα3). This initiates a signaling cascade that involves the activation of several protein phosphatases, including:
-
SH2 domain-containing phosphatase 1 (SHP-1)
-
Protein Phosphatase 2A (PP2A)
-
MAP kinase phosphatase-1 (MKP-1)
The activation of these phosphatases leads to the dephosphorylation and inactivation of key signaling molecules in mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. This inhibition of MAPK signaling can contribute to the anti-proliferative and pro-apoptotic effects associated with AT2 receptor activation.
Furthermore, AT2 receptor stimulation activates the bradykinin/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway . This leads to the production of NO, a potent vasodilator, contributing to the blood pressure-lowering effects of AT2 receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to PD 123319 Ditrifluoroacetate: A Potent and Selective AT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its use in various research applications are presented, alongside a summary of its binding affinity and potency in different biological systems. Furthermore, this guide visualizes the key signaling pathways associated with the AT2 receptor and outlines a typical experimental workflow for studying this compound.
Chemical Structure and Properties
This compound is a synthetic compound that has been instrumental in elucidating the physiological and pathophysiological roles of the AT2 receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
| Molecular Formula | C35H34F6N4O7 | [1] |
| Molecular Weight | 736.66 g/mol | [2] |
| CAS Number | 136676-91-0 | [1] |
| Appearance | White to yellow solid | [3] |
| Solubility | Soluble in water to 100 mM. Soluble in PBS (100 mg/mL with sonication). | [1][2] |
| Storage | Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
| Purity | ≥98% (HPLC) | [4][5] |
Pharmacological Properties
PD 123319 is a highly selective antagonist for the angiotensin II type 2 (AT2) receptor, exhibiting significantly lower affinity for the AT1 receptor. This selectivity makes it an invaluable tool for differentiating the functions of the two major angiotensin II receptor subtypes.
Binding Affinity and Potency
The binding affinity and inhibitory potency of PD 123319 have been characterized in various tissues and cell lines. The following table summarizes key quantitative data.
| Parameter | Value | Species/Tissue/Cell Line | Reference |
| Ki | ≈ 12 nM | Not specified | [4] |
| IC50 | 34 nM | Rat adrenal tissue | [5][6][7] |
| IC50 | 210 nM | Rat brain tissue | [5][6][7] |
| IC50 | 6.9 nM | Bovine adrenal glomerulosa cells (AT2 receptor-sensitive site) | [3][8][9] |
| Selectivity | ~10,000-fold more selective for AT2 than AT1 receptors | Not specified | [4] |
Pharmacokinetics
Pharmacokinetic data for PD 123319 is primarily available for rats.
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Level | ~248 nM | Rat | 20 mg/kg/day i.p. | [4] |
Information on the pharmacokinetics of PD 123319 in other species, including dogs and monkeys, is limited in the public domain.[2]
Mechanism of Action and Signaling Pathways
PD 123319 exerts its effects by competitively blocking the binding of angiotensin II to the AT2 receptor. The AT2 receptor is a G-protein coupled receptor that, upon activation, initiates signaling cascades that often counteract the effects of the AT1 receptor.[1] Key downstream signaling pathways modulated by the AT2 receptor include the activation of protein phosphatases and the stimulation of nitric oxide (NO) production.
AT2 Receptor Signaling Pathway
Caption: AT2 Receptor Signaling Cascade Antagonized by PD 123319.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Competitive Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of PD 123319 for the AT2 receptor.[10][11][12][13]
Objective: To determine the inhibitory constant (Ki) of PD 123319 for the AT2 receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the AT2 receptor.
-
Radioligand specific for the angiotensin II receptor (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of PD 123319 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Varying concentrations of PD 123319 or vehicle (for total binding).
-
For non-specific binding wells, add a high concentration of a non-labeled angiotensin II analog.
-
Cell membranes or tissue homogenate.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the PD 123319 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for Determining the Binding Affinity of PD 123319.
In Vitro Nitric Oxide (NO) Measurement Assay
This protocol is to assess the functional antagonism of PD 123319 on AT2 receptor-mediated NO production in endothelial cells.
Objective: To measure the effect of PD 123319 on angiotensin II-stimulated nitric oxide production.
Materials:
-
Human Aortic Endothelial Cells (HAEC) or other suitable endothelial cells.
-
Cell culture medium.
-
Angiotensin II.
-
This compound.
-
Griess Reagent System.
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed HAECs in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of PD 123319 or vehicle in cell culture medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of angiotensin II (or an AT2 receptor agonist) for an appropriate time (e.g., 15-30 minutes).
-
Collect the cell culture supernatant.
-
To a new 96-well plate, add the collected supernatant.
-
Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Incubate at room temperature for 5-10 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable breakdown product of NO) in the samples from the standard curve.
-
Analyze the data to determine the inhibitory effect of PD 123319 on angiotensin II-stimulated NO production.
Protein Phosphatase Activity Assay
This protocol provides a general framework for assessing the effect of PD 123319 on AT2 receptor-mediated protein phosphatase activation.[14][15][16][17]
Objective: To determine if PD 123319 can block AT2 receptor-induced protein phosphatase activity.
Materials:
-
Cells expressing the AT2 receptor (e.g., PC12W cells).
-
Cell lysis buffer.
-
Angiotensin II.
-
This compound.
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 7.0).
-
Stop solution (e.g., 1 M NaOH).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Culture cells to the desired density.
-
Pre-treat cells with PD 123319 or vehicle for a specified time.
-
Stimulate the cells with angiotensin II for a short period (e.g., 1-5 minutes).
-
Lyse the cells and collect the protein lysate.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm. The yellow color of p-nitrophenol is indicative of phosphatase activity.
-
Compare the phosphatase activity in untreated, angiotensin II-stimulated, and PD 123319-treated cells.
In Vivo Studies
PD 123319 has been utilized in various animal models to investigate the in vivo functions of the AT2 receptor. For example, in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, intraperitoneal administration of PD 123319 (0.3, 3, and 10 mg/kg) once daily for six days was shown to ameliorate colon injury and reduce inflammatory markers in a dose-dependent manner.[4] In anesthetized dogs, intra-renal artery infusion of PD 123319 at 10 µg/kg/min was used to study its effects on renal function.[2]
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of the angiotensin II type 2 receptor. Its high potency and selectivity allow for the precise dissection of AT2 receptor-mediated signaling pathways and physiological functions. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to facilitate their studies with this important compound.
References
- 1. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 2. Effect of PD 123319, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacokinetics and pharmacodynamics of a humanized monoclonal antibody to factor IX in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. sserc.org.uk [sserc.org.uk]
- 15. The angiotensin AT2 receptor stimulates protein tyrosine phosphatase activity and mediates inhibition of particulate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiotensin II stimulates protein tyrosine phosphatase activity through a G-protein independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
AT2 Receptor Blockade with PD 123319: A Technical Guide to its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological effects of Angiotensin II Type 2 (AT2) receptor blockade using the selective antagonist, PD 123319. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, physiological consequences, and experimental methodologies associated with this compound.
Core Concepts of AT2 Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, exerts its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor is known to mediate vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often counteracts these effects, promoting vasodilation, anti-inflammation, and apoptosis.[1][2] PD 123319 is a potent and selective non-peptide antagonist of the AT2 receptor, with an IC50 of 34 nM, making it an invaluable tool for elucidating the specific functions of the AT2 receptor.[3][4]
Quantitative Effects of PD 123319 Administration
The administration of PD 123319 has been shown to elicit a range of dose-dependent physiological responses. The following tables summarize the key quantitative findings from various preclinical studies.
Cardiovascular Effects
| Parameter | Species | Model | PD 123319 Dose | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Rat | Conscious, Hypertensive | 3 mg/kg (i.v.) | Immediate, dose-dependent increase, sustained for ~7.4 min | [3] |
| Rat | Ang II-induced Hypertension | 30 mg/kg/day (s.c.) | No effect on Ang II-induced hypertension | [5] | |
| Rat | Sodium Replete | 6.25-200 nmol (i.c.v.) | Increased MAP | [5] | |
| Cardiac Hypertrophy & Fibrosis | Rat | Ang II-induced Hypertension | 30 mg/kg/day (s.c.) | Antagonized Ang II-induced aortic hypertrophy and fibrosis | [5] |
Renal Effects
| Parameter | Species | Model | PD 123319 Dose | Observed Effect | Reference |
| Renal Blood Flow (RBF) | Dog | Anesthetized | - | No effect | [6][7] |
| Glomerular Filtration Rate (GFR) | Dog | Anesthetized | - | No effect | [6][7] |
| Urine Volume | Dog | Anesthetized | - | Dose-related increases | [6] |
| Free Water Clearance | Dog | Anesthetized | - | Dose-related increases | [6] |
| Renal Interstitial Fluid cGMP | Rat | Conscious, Sodium Depleted | - | Decreased | [8] |
| Renal Nitric Oxide (NO) Production | Rat | Conscious, Sodium Depleted | - | Reduced | [4][9] |
Inflammatory and Cellular Effects
| Parameter | Species/Cell Line | Model | PD 123319 Dose | Observed Effect | Reference |
| IL-1β, IL-6, iNOS Expression | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [10][11] |
| Myeloperoxidase Activity | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [10][11] |
| NF-κB Activation | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Inhibited | [10][11] |
| Cell Viability | Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | In vitro | 10⁻⁶ M | Increased viability in the presence of Ang II | [8] |
| Apoptosis | Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | In vitro | 10⁻⁶ M | Decreased Ang II-induced apoptosis (when combined with losartan) | [8] |
Signaling Pathways Modulated by AT2 Receptor Blockade
Blockade of the AT2 receptor with PD 123319 disrupts several key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols involving PD 123319.
In Vivo Models
1. Angiotensin II-Induced Hypertension in Rats
-
Objective: To investigate the effect of AT2 receptor blockade on the development of hypertension.
-
Animals: Male Wistar rats.
-
Procedure:
-
Implant osmotic minipumps for subcutaneous infusion.
-
Infuse Angiotensin II (e.g., 120 ng/kg/min) to induce hypertension.[5]
-
Concurrently, administer PD 123319 (e.g., 30 mg/kg/day) via a separate osmotic minipump or daily injections.[5]
-
Monitor blood pressure throughout the study period (e.g., 3 weeks) using tail-cuff plethysmography or telemetry.[5]
-
At the end of the study, collect tissues (e.g., aorta, heart) for histological and molecular analysis (e.g., assessment of hypertrophy and fibrosis).[5]
-
2. Ischemia-Reperfusion Injury in Isolated Rat Heart
-
Objective: To assess the cardioprotective effects of PD 123319 against ischemia-reperfusion (I/R) injury.
-
Animals: Male Wistar albino rats.[12]
-
Procedure:
-
Pre-treat rats with PD 123319 (e.g., 20 mg/kg) or vehicle.[12]
-
Isolate the hearts and mount them on a Langendorff apparatus for perfusion.[12]
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of the perfusion buffer.
-
Record cardiodynamic parameters (e.g., heart rate, left ventricular developed pressure) throughout the experiment.
-
At the end of reperfusion, collect heart tissue for biochemical analysis (e.g., markers of oxidative stress).[12]
-
In Vitro Models
1. Cell Culture and Treatment
-
Objective: To investigate the cellular mechanisms of AT2 receptor blockade.
-
Cell Line: e.g., Rat glomerular endothelial cells (GER) or PC12 cells (which exclusively express AT2 receptors).[2]
-
Procedure:
-
Culture cells to a suitable confluency in appropriate media.
-
Pre-incubate cells with PD 123319 (e.g., 10⁻⁷ mol/L) for a specified time (e.g., 30 minutes).[2]
-
Stimulate the cells with Angiotensin II (e.g., 10⁻⁷ mol/L).[2]
-
After the desired incubation period, lyse the cells and collect the lysates.
-
Perform downstream analyses such as Western blotting to assess protein expression and phosphorylation (e.g., NF-κB pathway components) or reporter gene assays to measure transcriptional activity.[2]
-
Conclusion
PD 123319 serves as a critical pharmacological tool for dissecting the physiological and pathophysiological roles of the AT2 receptor. Its selective blockade has revealed the AT2 receptor's involvement in a myriad of processes, including the counter-regulation of AT1 receptor-mediated effects in the cardiovascular and renal systems, as well as its role in inflammation and cellular signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and drug development endeavors targeting the renin-angiotensin system. A thorough understanding of the effects of AT2 receptor blockade is paramount for the development of novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II activates nuclear transcription factor-kappaB through AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PD 123319, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unipa.it [iris.unipa.it]
- 12. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with IC50 values of 34 nM and 210 nM in rat adrenal and brain tissue, respectively.[1][2][3] It is a valuable tool for in vivo studies in rat models to investigate the physiological and pathophysiological roles of the AT2 receptor. The renin-angiotensin system (RAS) is crucial for cardiovascular homeostasis, and the AT2 receptor often counteracts the effects of the AT1 receptor, mediating vasodilation and anti-inflammatory responses. These notes provide a comprehensive overview of in vivo dosages, administration protocols, and the underlying signaling pathways of this compound in rat models.
Data Presentation: In Vivo Dosages in Rat Models
The following table summarizes the reported in vivo dosages of this compound in various rat models.
| Route of Administration | Dosage Range | Rat Strain | Study Context | Reference |
| Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Wistar | DNBS-induced colitis | [4][5][6][7] |
| Intraperitoneal (i.p.) | 20 mg/kg/day | Not Specified | General | [6] |
| Intravenous (i.v.) | 3 mg/kg | Not Specified | Blood pressure regulation | [8] |
| Intravenous (i.v.) | 0.36 mg/kg/min | Spontaneously Hypertensive Rats (SHR) | Cerebral blood flow autoregulation | [9] |
| Subcutaneous (s.c.) | 10 mg/kg/day | Wistar | Water-salt balance | [10] |
| Subcutaneous (s.c.) | 30 mg/kg/day | Not Specified | Angiotensin II-induced renal injury | [10] |
| Intracerebroventricular (i.c.v.) | 50 μg/kg/min | Wistar | Baroreflex control of renal sympathetic nerve activity | [11] |
Signaling Pathways
PD 123319 exerts its effects by blocking the Angiotensin II Type 2 (AT2) receptor. Activation of the AT2 receptor is linked to several downstream signaling pathways that often oppose the actions of the AT1 receptor. One of the key mechanisms influenced by PD 123319 is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][12] In inflammatory conditions, Angiotensin II can promote the activation of NF-κB. By blocking the AT2 receptor, PD 123319 can attenuate this pro-inflammatory signaling cascade.[4][12]
The AT2 receptor is a G-protein coupled receptor (GPCR).[1] Its activation can lead to the stimulation of protein phosphatases, the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, and the stimulation of phospholipase A2.[8] A novel signaling pathway has also been described where the AT2 receptor interacts with the transcription factor PLZF (promyelocytic zinc finger protein), leading to its translocation to the nucleus and subsequent gene expression.[1]
Below are diagrams illustrating the AT2 receptor signaling pathway and the experimental workflow for in vivo studies.
Caption: Angiotensin II AT2 Receptor Signaling Pathway and Inhibition by PD 123319.
Caption: General Experimental Workflow for In Vivo Studies with PD 123319 in Rat Models.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: this compound is soluble in water or physiological saline.[6] For most in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) is a suitable vehicle.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 10 mg/mL). The final concentration for injection should be calculated based on the desired dosage (mg/kg) and the average weight of the rats.
-
Preparation: Dissolve the required amount of this compound in the vehicle. Gentle vortexing or sonication can be used to aid dissolution. Ensure the solution is clear and free of particulates before administration. Prepare the solution fresh just before each injection.[6]
Administration Routes
1. Intraperitoneal (i.p.) Injection
This is a common route for administering PD 123319 in rat models.
-
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Prepared PD 123319 solution
-
-
Procedure:
-
Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the head.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, which is typically on the left side.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and inject at a different site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress.
-
2. Intravenous (i.v.) Injection
This route provides rapid systemic delivery. The lateral tail vein is the most common site for i.v. injections in rats.
-
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge) or butterfly catheters
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraining device for rats
-
70% ethanol for disinfection
-
Prepared PD 123319 solution
-
-
Procedure:
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp to make the veins more visible and accessible. Be careful not to overheat the tail.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor.
-
3. Subcutaneous (s.c.) Injection
This method is suitable for sustained release and is often used with osmotic minipumps for chronic administration.
-
For Bolus Injection:
-
Procedure:
-
Grasp a fold of skin between the shoulder blades.
-
Disinfect the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
-
For Osmotic Minipump Implantation:
-
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Shave and aseptically prepare the skin on the back, between the scapulae.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert a pre-filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesia, as required by the experimental protocol.
-
-
Conclusion
The in vivo application of this compound in rat models is a powerful approach to elucidate the role of the AT2 receptor in various physiological and disease states. Careful consideration of the dosage, administration route, and experimental design is critical for obtaining reliable and reproducible results. The protocols and data presented here provide a foundation for researchers to design and execute their in vivo studies effectively.
References
- 1. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unipa.it [iris.unipa.it]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. No effect of angiotensin II AT(2)-receptor antagonist PD 123319 on cerebral blood flow autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a crucial tool for investigating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. The AT2 receptor is involved in various cellular processes, including vasodilation, anti-inflammation, and inhibition of cell proliferation. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 736.67 g/mol | |
| Molecular Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H | |
| Purity | ≥98% | |
| IC₅₀ (AT2 Receptor) | 34 nM (rat adrenal tissue), 210 nM (rat brain) | |
| Solubility in Water | ≥ 36 mg/mL (48.87 mM), up to 100 mM | [1] |
| Solubility in PBS | 100 mg/mL (135.75 mM) | [1] |
| Solubility in DMSO | 100 mg/mL (196.61 mM) | [2] |
Signaling Pathway
The renin-angiotensin system (RAS) plays a critical role in cardiovascular homeostasis. The effects of its primary effector, Angiotensin II (Ang II), are mediated by two main receptor subtypes, AT1 and AT2. These two receptors often have opposing functions. The AT1 receptor is typically associated with vasoconstriction, inflammation, and cell proliferation, while the AT2 receptor is generally understood to counteract these effects, leading to vasodilation and inhibition of cell growth. PD 123319, as an AT2 receptor antagonist, blocks these protective effects, making it a valuable tool for studying the specific contributions of the AT2 receptor pathway.
Experimental Protocols
Materials
-
This compound powder
-
Sterile, deionized, and purified water (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile (optional solvent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration in cell culture medium.
Protocol for 10 mM Stock Solution in Water:
-
Calculate the required mass: Based on the molecular weight of 736.67 g/mol , to prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 736.67 g/mol * (1000 mg / 1 g) = 7.37 mg
-
-
Weigh the compound: Carefully weigh 7.37 mg of this compound powder and place it in a sterile conical tube.
-
Add solvent: Add 1 mL of sterile water to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Sterile filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the sterile stock solution into a new sterile tube. This step is crucial for preventing contamination of your cell cultures.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions
The working concentration of this compound can vary depending on the cell type and experimental design. A concentration of 9.56 µM has been used in studies with Human Umbilical Vein Endothelial Cells (HUVECs).[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Protocol for Preparing a 10 µM Working Solution:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution: In a sterile tube, add the appropriate volume of the 10 mM stock solution to your pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (10 µM) * 10 mL
-
V₁ = 0.01 mL or 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mix and apply to cells: Gently mix the working solution and immediately add it to your cell cultures.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a cell culture experiment.
Citing this Document
When referencing this protocol, please cite the original research articles and manufacturer's data sheets from which this information was compiled.
Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling the compound. The optimal conditions may vary depending on the specific cell line and experimental setup. It is the responsibility of the end-user to validate the protocol for their specific application.
References
Administration Routes for PD 123319 Ditrifluoroacetate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for PD 123319 ditrifluoroacetate, a selective AT₂ receptor antagonist, in various animal models as documented in preclinical research. The following sections detail quantitative data, experimental protocols, and associated signaling pathways to guide researchers in their study design.
Data Presentation: Summary of Administration Routes and Dosages
The following tables summarize the quantitative data on the administration of this compound in different animal species and experimental contexts.
| Animal Model | Administration Route | Dosage | Frequency/Duration | Vehicle/Solvent | Reference |
| Rat (DNBS-induced colitis) | Intraperitoneal (i.p.) | 0.3, 3, and 10 mg/kg | Once a day for 6 days | 0.5 mL water solution | [1][2] |
| Rat (Spinal cardiovascular effects) | Intrathecal | 10 µg | Not specified | Not specified | [3] |
| Rat (Cardiovascular regulation) | Intracerebroventricular (i.c.v.) | 6.25-200 nmol | Single injection | Not specified | [4][5] |
| Rat (Renal function) | Intra-arterial (renal artery) infusion | 10 µg/kg/min | 20 minutes | Not specified | [6] |
| Rat (Neuropathic pain) | Intravenous (i.v.) | 0.03, 0.3, 1.0, or 3.0 mg/kg | Single dose | Not specified | [7] |
| Rat (Hypertension) | Intravenous (i.v.) | Not specified | Not specified | Saline | [8] |
| Rat (AngII-induced renal damage) | Subcutaneous (s.c.) via osmotic minipumps | 30 mg/kg/day | 72 hours | Not specified | [9] |
| Mouse (AngII-induced abdominal aortic aneurysms) | Subcutaneous (s.c.) co-infusion with AngII | 3 mg/kg/day | Not specified | Not specified | [10] |
| Mouse (Gout model) | Intra-articular (IA) | 10 pmol/joint | Single co-administration with MSU crystals | Not specified | [11] |
| Mouse (Gout model) | Oral (p.o.) | 1 mg/kg | 30 minutes before MSU IA injection | Not specified | [11] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. These protocols are synthesized from the available literature and general best practices for animal research.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
This protocol is based on studies investigating the effects of PD 123319 in a rat model of colitis.[1][2]
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize male rats to the experimental environment. Weigh each rat to determine the precise dosage.
-
Drug Formulation:
-
On the day of injection, prepare a fresh solution of PD 123319.
-
Dissolve the required amount of this compound in sterile water to achieve the desired final concentrations (e.g., for doses of 0.3, 3, and 10 mg/kg, prepare stock solutions accordingly).
-
Ensure the final injection volume is 0.5 mL per rat.[2]
-
Vortex the solution until the compound is fully dissolved.
-
-
Administration:
-
Gently restrain the rat.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the 0.5 mL solution smoothly.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Subcutaneous (s.c.) Infusion in Mice and Rats via Osmotic Minipumps
This protocol is adapted from studies investigating the chronic effects of PD 123319.[9][10]
Materials:
-
This compound
-
Appropriate sterile solvent (vehicle used in the specific study should be replicated)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation (scalpel, forceps, sutures or wound clips)
-
Anesthetic and analgesic agents
-
Animal clippers and sterile swabs
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared PD 123319 solution under sterile conditions. The concentration will depend on the pump's flow rate and the desired daily dosage (e.g., 3 mg/kg/day or 30 mg/kg/day).[9][10]
-
Prime the pumps in sterile saline at 37°C for the recommended duration before implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection at the surgical site. The pump will deliver the compound continuously for its specified duration.
Signaling Pathways and Experimental Workflows
Signaling Pathway: PD 123319 in DNBS-Induced Colitis
In a rat model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis, the therapeutic effects of PD 123319 are linked to the inhibition of the NF-κB signaling pathway and the reduction of oxidative stress.[1][2]
Caption: PD 123319 inhibits AT₂ receptor activation, mitigating NF-κB and ROS pathways in colitis.
Experimental Workflow: Intraperitoneal Administration Study
The following diagram illustrates a typical experimental workflow for an in vivo study utilizing intraperitoneal administration of PD 123319.
Caption: Workflow for a 6-day intraperitoneal PD 123319 study in rats.
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central administration of PD 123319 or EXP-3174 inhibits effects of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PD 123319, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD123319 Augments Angiotensin II-Induced Abdominal Aortic Aneurysms through an AT2 Receptor-Independent Mechanism | PLOS One [journals.plos.org]
- 11. Angiotensin type 2 receptor antagonism as a new target to manage gout - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Considerations for In Vitro Applications of PD 123319 Ditrifluoroacetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] It is an invaluable tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of the AT2 receptor, distinguishing its functions from those of the Angiotensin II Type 1 (AT1) receptor.[1][2][5] The AT2 receptor is implicated in a variety of cellular processes, including vasodilation, inhibition of cell growth, and apoptosis, often acting in opposition to the effects mediated by the AT1 receptor.[5][6] This document provides detailed methodological considerations, experimental protocols, and data presentation guidelines for the effective use of this compound in in vitro settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Weight | 736.66 g/mol | [2][7] |
| Molecular Formula | C₃₅H₃₄F₆N₄O₇ | [2][7] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in water (≥ 36 mg/mL or 48.87 mM) | [2][7] |
| Storage (Solid) | 4°C, sealed from moisture | [2] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [2] |
Mechanism of Action and In Vitro Activity
PD 123319 is a selective antagonist of the AT2 receptor, demonstrating significantly lower affinity for the AT1 receptor. This selectivity allows for the specific blockade of AT2 receptor-mediated signaling pathways in vitro.
| Parameter | Value | Tissue/Cell Type | Source |
| IC₅₀ (AT2 Receptor) | 34 nM | Rat Adrenal Tissue | [1][2][3][4] |
| IC₅₀ (AT2 Receptor) | 210 nM | Rat Brain Tissue | [4][5] |
| IC₅₀ (AT2 Receptor) | 6.9 nM | Bovine Adrenal Glomerulosa Cells (second class of binding sites) | [1][2][3] |
| Selectivity | ~10,000-fold more selective for AT2 over AT1 receptors | N/A | [8] |
Signaling Pathways
The AT2 receptor, upon activation by Angiotensin II, initiates signaling cascades that often counteract the effects of AT1 receptor activation. PD 123319 is instrumental in isolating and studying these AT2 receptor-specific pathways. Key pathways include the activation of phosphatases, production of nitric oxide (NO) and cyclic GMP (cGMP), and modulation of inflammatory responses through transcription factors like NF-κB.[6][8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 5. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Angiotensin II Type 2 Receptor Function Using PD 123319
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 2 (AT2) receptor is a key component of the renin-angiotensin system (RAS), playing a crucial role in cardiovascular and renal homeostasis. Unlike the well-characterized AT1 receptor that mediates most of the classical effects of Angiotensin II (Ang II) such as vasoconstriction and cell proliferation, the AT2 receptor often exerts opposing effects, including vasodilation, anti-inflammatory responses, and inhibition of cell growth[1][2][3]. The selective, non-peptide antagonist PD 123319 is an indispensable pharmacological tool for elucidating the physiological and pathophysiological functions of the AT2 receptor. This document provides detailed application notes and experimental protocols for utilizing PD 123319 in the study of AT2 receptor function.
PD 123319 is a potent and highly selective antagonist for the AT2 receptor, with an IC50 of approximately 34 nM[4][5][6][7]. Its high selectivity, reported to be about 10,000-fold greater for the AT2 receptor over the AT1 receptor, makes it an excellent tool for isolating AT2 receptor-mediated effects[8].
AT2 Receptor Signaling Pathways
Activation of the AT2 receptor triggers several downstream signaling cascades that often counteract the effects of AT1 receptor stimulation. The primary signaling pathways include:
-
Activation of Protein Phosphatases: The AT2 receptor is coupled to inhibitory G proteins (Gαi/o) and can activate various protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and protein phosphatase 2A (PP2A)[1][9]. This leads to the dephosphorylation and inactivation of signaling molecules like extracellular signal-regulated kinases (ERK1/2), thereby inhibiting cell growth and proliferation[1].
-
Bradykinin/Nitric Oxide/cGMP Pathway: AT2 receptor stimulation can increase the production of bradykinin and nitric oxide (NO), leading to the accumulation of cyclic guanosine monophosphate (cGMP)[1][2]. This pathway contributes to the vasodilatory effects of AT2 receptor activation.
-
Inhibition of NF-κB Activation: Studies have shown that PD 123319 can inhibit the activation of the pro-inflammatory transcription factor NF-κB, suggesting that the AT2 receptor can mediate inflammatory responses[8].
Signaling Pathway Diagram
Caption: Overview of AT2 receptor signaling pathways.
Experimental Protocols
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of PD 123319 to the AT2 receptor.
Objective: To determine the inhibitory constant (Ki) of PD 123319 for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor (e.g., from transfected HEK-293 cells).
-
Radioligand: 125I-[Sar1,Ile8]AngII.
-
PD 123319.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes expressing the AT2 receptor.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of PD 123319 at various concentrations (e.g., 10-11 to 10-5 M).
-
50 µL of 125I-[Sar1,Ile8]AngII (at a concentration close to its Kd).
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Measurement of Nitric Oxide (NO) Production
This assay assesses the ability of PD 123319 to block AT2 receptor-mediated NO production.
Objective: To determine the functional antagonism of PD 123319 on AT2 receptor-stimulated NO release.
Materials:
-
Primary human aortic endothelial cells (HAEC) or CHO cells transfected with the AT2 receptor[10][11].
-
Cell culture medium.
-
Angiotensin II.
-
PD 123319.
-
Nitric Oxide Synthase (NOS) Activity Assay Kit (colorimetric or fluorometric)[12][13][14][15].
-
Microplate reader.
Protocol:
-
Seed HAECs or AT2R-transfected CHO cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer provided in the NOS activity assay kit.
-
Pre-incubate the cells with various concentrations of PD 123319 for 30 minutes.
-
Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM) for 15-30 minutes.
-
Measure NO production using a commercially available NOS activity assay kit according to the manufacturer's instructions. This typically involves measuring the conversion of a substrate to a colored or fluorescent product.
-
Include appropriate controls: untreated cells (basal), cells treated with Angiotensin II alone, and cells treated with PD 123319 alone.
-
Plot the NO production against the logarithm of the PD 123319 concentration to determine the IC50 for the inhibition of Angiotensin II-stimulated NO release.
In Vitro Functional Assay: Measurement of ERK1/2 Phosphorylation
This assay evaluates the effect of PD 123319 on AT2 receptor-mediated inhibition of ERK1/2 phosphorylation.
Objective: To demonstrate that PD 123319 can block the inhibitory effect of AT2 receptor activation on ERK1/2 phosphorylation.
Materials:
-
Cells expressing AT2 receptors (e.g., PC12W cells).
-
Cell culture medium.
-
Serum-free medium.
-
Angiotensin II.
-
PD 123319.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Plate cells and grow to 80-90% confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation[16].
-
Pre-treat the cells with PD 123319 at the desired concentration (e.g., 1 µM) for 30 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry.
In Vivo Experimental Design: Murine Model of Colitis
This protocol is based on studies investigating the anti-inflammatory effects of PD 123319[8][17].
Objective: To evaluate the therapeutic potential of PD 123319 in a rat model of inflammatory bowel disease.
Animal Model: Male Wistar rats.
Induction of Colitis: Intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).
Treatment Protocol:
-
Administer PD 123319 intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg daily, starting from the day of DNBS instillation[8][17].
-
Include a control group receiving vehicle and a DNBS group receiving vehicle.
Endpoints:
-
Macroscopic scoring of colonic damage: Assess inflammation, ulceration, and thickness of the colon wall.
-
Histological analysis: Evaluate tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) activity: A marker of neutrophil infiltration.
-
Cytokine levels: Measure the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in colonic tissue by ELISA or RT-PCR.
-
NF-κB activation: Assess by Western blot or immunohistochemistry.
Experimental Workflow Diagram
Caption: Workflow for in vivo study of PD 123319 in a colitis model.
Data Presentation
Table 1: Binding Affinity of PD 123319 for the AT2 Receptor
| Ligand | Receptor Source | IC50 (nM) | Ki (nM) | Reference |
| PD 123319 | Rat Adrenal Tissue | 34 | - | [3][7] |
| PD 123319 | Rat Brain Tissue | 210 | - | [3][7] |
| PD 123319 | Bovine Adrenal Glomerulosa | 6.9 | - | [4][5][6] |
| PD 123319 | AT2R-transfected HEK-293 cells | ~30 | ~12 | [8][18] |
Table 2: In Vivo Efficacy of PD 123319 in a Rat Model of DNBS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Colon Weight/Length Ratio (g/cm) | MPO Activity (U/g tissue) | IL-1β Expression (fold change) |
| Control | - | 0.15 ± 0.01 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| DNBS + Vehicle | - | 0.45 ± 0.03 | 8.5 ± 0.7 | 12.3 ± 1.5 |
| DNBS + PD 123319 | 0.3 | 0.38 ± 0.02 | 6.9 ± 0.6 | 9.8 ± 1.1 |
| DNBS + PD 123319 | 3 | 0.29 ± 0.02 | 4.8 ± 0.5 | 6.5 ± 0.8** |
| DNBS + PD 123319 | 10 | 0.21 ± 0.01 | 2.9 ± 0.3 | 3.2 ± 0.4*** |
| Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes, based on trends reported in[8][17]. *p<0.05, **p<0.01, **p<0.001 vs. DNBS + Vehicle. |
Conclusion
PD 123319 is a critical tool for investigating the multifaceted roles of the AT2 receptor. The experimental designs and protocols outlined in this document provide a comprehensive framework for researchers to explore AT2 receptor function in various physiological and pathological contexts. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and reproducible data. The provided tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and signaling pathways involved. It is important to note that some recent studies suggest that PD 123319 may exhibit partial agonist properties in certain experimental systems, which should be considered when interpreting results[10][11].
References
- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. abcam.com [abcam.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor in various tissues. Isolated organ bath experiments provide a robust in vitro system to characterize the effects of compounds like PD 123319 on tissue contractility and function.[6][7][8] These application notes provide a detailed protocol for the use of this compound in isolated organ bath experiments, with a focus on vascular tissues such as the aorta.
Product Information
| Property | Value |
| Chemical Name | (6S)1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate |
| Molecular Formula | C₃₁H₃₂N₄O₃.2CF₃CO₂H |
| Molecular Weight | 736.67 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in water to 100 mM |
| Storage | Store at -20°C |
| Purity | ≥98% (HPLC) |
| CAS Number | 136676-91-0 |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of PD 123319 from various studies. This data is crucial for determining the appropriate concentration range for your experiments.
| Parameter | Tissue/Cell Type | Species | Value | Reference |
| IC₅₀ | Adrenal Tissue | Rat | 34 nM | [1][2][3][4][5] |
| IC₅₀ | Brain | Rat | 210 nM | [1][2][5] |
| IC₅₀ | Adrenal Glomerulosa Cells | Bovine | 6.9 nM | [3][9] |
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare fresh solutions for each experiment. If you need to store the stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
1. Calculating the required amount:
Use the following formula to calculate the mass of this compound required to prepare a stock solution of a specific concentration and volume:
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 736.67 g/mol = 7.367 mg
2. Dissolution:
-
Weigh the required amount of this compound.
-
Add the desired volume of distilled water to achieve the target concentration. This compound is soluble in water up to 100 mM.[5]
-
Vortex briefly to ensure complete dissolution.
-
If using the stock solution for cell culture or other sterile applications, it is advisable to filter-sterilize the solution through a 0.22 µm filter.[9]
Isolated Aortic Ring Preparation and Organ Bath Protocol
This protocol details the steps for preparing isolated rat aortic rings and assessing the effect of PD 123319 on agonist-induced contractions.
Materials and Reagents:
-
This compound
-
Agonist (e.g., Angiotensin II, Phenylephrine)
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Surgical instruments (scissors, forceps)
-
Isolated organ bath system with force-displacement transducer and data acquisition software[7][8][10]
Procedure:
-
Tissue Dissection and Preparation:
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in the organ bath chamber filled with Krebs-Henseleit solution.[11][12]
-
The lower hook is fixed, while the upper hook is connected to a force-displacement transducer.
-
Maintain the solution at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ mixture.[10]
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability.
-
Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Experimental Protocol:
-
Baseline Response: Obtain a cumulative concentration-response curve for your chosen agonist (e.g., Angiotensin II or Phenylephrine) to establish a baseline.
-
Incubation with PD 123319: After washing out the agonist and allowing the tissue to return to baseline, incubate the aortic rings with a specific concentration of PD 123319 for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Response: In the continued presence of PD 123319, repeat the cumulative concentration-response curve for the agonist.
-
To study the concentration-dependent inhibitory effect of PD 123319, repeat the experiment with different concentrations of the antagonist.
-
-
Data Analysis:
-
Record the contractile responses as changes in tension (grams).
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of PD 123319.
-
Calculate pharmacological parameters such as EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the pA₂ value for PD 123319 to quantify its antagonist potency.
-
Visualizations
Angiotensin II AT2 Receptor Signaling Pathway
AT2 receptor signaling cascade.
Isolated Organ Bath Experimental Workflow
Workflow for isolated organ bath experiments.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. rndsystems.com [rndsystems.com]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. scribd.com [scribd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reprocell.com [reprocell.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist for the angiotensin II type 2 (AT2) receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathophysiological roles of the AT2 receptor. Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays to determine its binding affinity for the AT2 receptor.
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 736.67 g/mol | [1] |
| Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at -20°C | [1] |
| Receptor Selectivity | ~10,000-fold more selective for AT2 than AT1 receptors | [3] |
Quantitative Data: Binding Affinity of PD 123319
The binding affinity of PD 123319 for the AT2 receptor is typically determined by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ) in competitive radioligand binding assays. These values can vary depending on the tissue source, radioligand used, and experimental conditions.
| Parameter | Value | Tissue/Cell Line | Radioligand | Reference |
| IC₅₀ | 34 nM | Rat Adrenal Tissue | Not Specified | [2] |
| IC₅₀ | 210 nM | Rat Brain Tissue | Not Specified | [1] |
| IC₅₀ | 6.9 nM | Bovine Adrenal Glomerulosa Cells | ¹²⁵I-Angiotensin II | [2][4] |
| Kᵢ | ≈ 12 nM | Not Specified | Not Specified | [3] |
Experimental Protocols
Membrane Preparation from AT2 Receptor-Expressing Cells or Tissues
This protocol describes the preparation of crude membrane fractions enriched with AT2 receptors.
Materials:
-
AT2 receptor-expressing cells (e.g., HEK293-AT2) or tissues (e.g., rat adrenal)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
Protocol:
-
Harvest cells or mince tissue and wash with ice-cold Wash Buffer.
-
Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Wash Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., BCA assay).
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the procedure to determine the Kᵢ of PD 123319 for the AT2 receptor using a competitive binding assay with a selective AT2 receptor radioligand, [¹²⁵I]CGP 42112.[5][6][7]
Materials:
-
AT2 receptor-containing membrane preparation (from Protocol 1)
-
Radioligand: [¹²⁵I]CGP 42112 (a selective AT2 receptor agonist)
-
Unlabeled Competitor: this compound
-
Compound for Non-Specific Binding: Unlabeled Angiotensin II or CGP 42112 at a high concentration (e.g., 1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-Specific Binding (NSB): 50 µL of 1 µM unlabeled Angiotensin II or CGP 42112
-
Competitive Binding: 50 µL of each dilution of PD 123319
-
-
Add 50 µL of [¹²⁵I]CGP 42112 to each well. The final concentration should be at or near its Kₔ for the AT2 receptor (typically 0.1-0.5 nM).[6]
-
Add 150 µL of the membrane preparation (typically 20-50 µg of protein) to each well to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:
-
[L] is the concentration of the radioligand ([¹²⁵I]CGP 42112)
-
Kₔ is the equilibrium dissociation constant of the radioligand for the AT2 receptor.
-
Visualizations
Angiotensin II AT2 Receptor Signaling Pathway
Activation of the AT2 receptor by its endogenous ligand, angiotensin II, initiates a signaling cascade that often counteracts the effects of the AT1 receptor. The AT2 receptor is coupled to Gαi/o proteins, leading to the activation of various phosphatases and the production of nitric oxide.[8][9]
Caption: Angiotensin II AT2 Receptor Signaling Cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of an unlabeled compound like PD 123319.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [125I]CGP 42112 binding reveals differences between rat brain and adrenal AT2 receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of PD 123319 Ditrifluoroacetate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis, with the AT1 and AT2 receptors often mediating opposing effects. While the AT1 receptor is known to mediate vasoconstriction and cell proliferation, the AT2 receptor is implicated in vasodilation, anti-inflammatory responses, and apoptosis.[1] Understanding the influence of AT2 receptor blockade by PD 123319 on gene expression is crucial for elucidating its mechanism of action and therapeutic potential in various pathological conditions, including cardiovascular diseases and inflammation.[2][3][4]
These application notes provide a comprehensive overview of techniques to assess the effects of this compound on gene expression, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following table summarizes quantitative data on the effects of PD 123319 on the expression and activity of key signaling molecules. This data is essential for understanding the molecular consequences of AT2 receptor blockade.
| Target Molecule | Treatment | Cell Type/Model | Observed Effect | Quantitative Change | Reference |
| AT2 Receptor | PD 123319 (1 µM) | PC12W cells | Decreased Expression | 76% decrease | [1] |
| TNF-α | PD 123319 (1 µM) | PC12W cells | Increased Production | 84% increase | [1] |
| STAT3 | PD 123319 (1 µM) | PC12W cells | Increased Phosphorylation | 67% increase | [1] |
| IL-1β | PD 123319 (0.3, 3, 10 mg/kg) | Rat model of colitis | Downregulated Expression | Dose-dependent decrease | [2][3] |
| IL-6 | PD 123319 (0.3, 3, 10 mg/kg) | Rat model of colitis | Downregulated Expression | Dose-dependent decrease | [2][3] |
| iNOS | PD 123319 (0.3, 3, 10 mg/kg) | Rat model of colitis | Downregulated Expression | Dose-dependent decrease | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is critical for a clear understanding. The following diagrams, generated using the DOT language, illustrate the AT2 receptor signaling pathway and the general workflows for key experimental protocols.
Caption: AT2 Receptor Signaling Pathway leading to Gene Expression.
Caption: General Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on gene expression.
Cell Culture and Treatment
Objective: To prepare cell cultures for treatment with PD 123319 to analyze subsequent changes in gene expression.
Materials:
-
Appropriate cell line (e.g., PC12W, Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound (stock solution, typically in DMSO or water)
-
Vehicle control (e.g., DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to adhere and grow to a confluence of 70-80%.
-
Starvation (Optional): For some cell types and experimental aims, it may be necessary to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
Treatment Preparation: Prepare working concentrations of this compound by diluting the stock solution in a complete or serum-free medium. A typical concentration range for in vitro studies is 100 nM to 10 µM.[1] Also, prepare a vehicle control with the same final concentration of the solvent used for the stock solution.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of PD 123319 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific genes of interest and cell type.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
Total RNA Extraction
Objective: To isolate high-quality total RNA from cultured cells for downstream gene expression analysis.
Materials:
-
TRIzol™ Reagent or other RNA extraction kits
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Protocol:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent per 10 cm² of culture plate area directly to the cells. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to an RNase-free tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol™ used, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes in response to PD 123319 treatment.
Materials:
-
High-quality total RNA
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
qPCR instrument and compatible plates/tubes
-
Nuclease-free water
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Primer Design and Validation: Design primers specific to your genes of interest. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[5]
Microarray Analysis
Objective: To perform a global analysis of gene expression changes in response to PD 123319 treatment.
Protocol:
-
RNA Quality Control: Ensure that the isolated RNA is of high quality and integrity, as this is critical for reliable microarray data.
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin).
-
Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization oven.
-
Washing and Staining: After hybridization, wash the microarray chip to remove non-specifically bound cRNA. Stain the chip with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin for biotin-labeled cRNA).
-
Scanning: Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Data Extraction and Normalization: Extract the raw intensity data from the scanned image. Normalize the data to correct for systematic variations between arrays.
-
Differential Expression Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the PD 123319-treated and control groups.[6]
RNA Sequencing (RNA-Seq)
Objective: To obtain a comprehensive and quantitative profile of the transcriptome in response to PD 123319 treatment.
Protocol:
-
RNA Quality Control: As with microarray analysis, high-quality RNA is essential for RNA-Seq.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Sequence the prepared library on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Transcript Quantification: Count the number of reads that map to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between the treated and control groups.[7]
-
Pathway and Functional Analysis: Perform gene ontology and pathway analysis to interpret the biological significance of the differentially expressed genes.
-
References
- 1. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A standardized fold change method for microarray differential expression analysis used to reveal genes involved in acute rejection in murine allograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of PD 123319 ditrifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 123319 ditrifluoroacetate. The information below addresses potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is PD 123319 for the AT2 receptor over the AT1 receptor?
PD 123319 is a highly potent and selective antagonist for the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] It exhibits a significantly lower affinity for the AT1 receptor, with reports indicating an approximately 10,000-fold greater selectivity for the AT2 receptor.[5]
Q2: I am observing effects that are consistent with AT2 receptor activation even in the presence of PD 123319. Is this an off-target effect?
While PD 123319 is classified as an AT2 receptor antagonist, some studies suggest it may exhibit partial agonist activity at the AT2 receptor under certain experimental conditions.[6][7][8] This means that instead of completely blocking the receptor, it might weakly activate it, leading to unexpected agonist-like effects. This is a critical consideration when interpreting experimental results.
Q3: Can PD 123319 influence signaling pathways related to oxidative stress and inflammation?
Yes, several studies have reported that PD 123319 can reduce angiotensin II-induced oxidative stress and exhibit anti-inflammatory effects.[4][9][10] These effects are generally considered to be mediated through its interaction with the AT2 receptor, which is known to counteract some of the pro-inflammatory and pro-oxidative actions of the AT1 receptor.[4]
Q4: Does PD 123319 have any reported effects on blood pressure or renal function when used alone?
In one study involving enalaprilat-treated anesthetized rats, PD 123319 alone had no significant effects on blood pressure or any measured parameters of renal function.[5] However, its effects in other models or in combination with other substances could vary.
Troubleshooting Guide
Issue: Unexpected or contradictory results in functional assays.
If your functional assays are producing results that are inconsistent with the expected antagonist activity of PD 123319, consider the following troubleshooting steps:
-
Possible Cause: Partial agonist activity of PD 123319 at the AT2 receptor.
-
Troubleshooting Step:
-
Dose-Response Curve: Perform a detailed dose-response curve for PD 123319 in your assay. Partial agonists often exhibit a bell-shaped or biphasic dose-response.
-
Use a Different Antagonist: If possible, compare the effects of PD 123319 with a structurally different AT2 receptor antagonist to see if the observed effect is compound-specific.
-
Measure Downstream Signaling: Analyze downstream signaling pathways associated with both AT2 receptor agonism and antagonism to dissect the observed effect.
-
-
-
Possible Cause: Off-target effects, while not widely reported, cannot be entirely ruled out without specific testing.
-
Troubleshooting Step:
-
Confirm AT2 Receptor Expression: Use techniques like qPCR or Western blot to confirm the expression of the AT2 receptor in your experimental system. The absence or low expression of the AT2 receptor would suggest any observed effect is likely off-target.
-
Receptor Profiling: If unexpected and significant effects are consistently observed, consider a broader off-target screening panel to identify potential interactions with other receptors.
-
-
Quantitative Data Summary
The following table summarizes the binding affinities of PD 123319 for the angiotensin AT2 receptor.
| Ligand | Receptor | Tissue/Cell Line | Assay Type | IC50 / Ki | Citation |
| PD 123319 | AT2 | Rat Adrenal Tissue | Radioligand Binding | 34 nM | [1][4] |
| PD 123319 | AT2 | Rat Brain | Radioligand Binding | 210 nM | [4] |
| PD 123319 | AT2 | Bovine Adrenal Glomerulosa Cells | Radioligand Binding | 6.9 nM | [2] |
| PD 123319 | AT1 | Bovine Adrenal Glomerulosa Cells | Radioligand Binding | > 10 µM | [2] |
Visualizations
Signaling Pathway of Angiotensin II Receptors
Caption: Simplified signaling pathways of Angiotensin II AT1 and AT2 receptors.
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for unexpected results with PD 123319.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 5. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD 123319 Ditrifluoroacetate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 123319 ditrifluoroacetate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor.[1] It is widely used in research to investigate the physiological and pathophysiological roles of the AT2 receptor. The AT2 receptor is a component of the renin-angiotensin system (RAS) and is often considered to have effects that counterbalance the actions of the Angiotensin II Type 1 (AT1) receptor, which include vasoconstriction and cell proliferation.
Q2: What are the key physicochemical and storage properties of this compound?
For optimal performance and longevity of the compound, please refer to the following properties and storage conditions.
| Property | Value |
| Molecular Weight | 736.67 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water up to 100 mM |
| Storage of Stock Solution | Store at -20°C |
Q3: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of PD 123319 can vary depending on the tissue or cell type used in the assay.
| Tissue/Cell Type | IC50 Value |
| Rat Adrenal Tissue | 34 nM |
| Rat Brain Tissue | 210 nM |
Troubleshooting Guide
Issue 1: Suboptimal or No Antagonist Activity Observed
Q: I am not observing the expected antagonist effect of PD 123319 in my assay. What could be the issue?
A: Several factors can contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Inadequate Concentration: The concentration of PD 123319 may be too low to effectively compete with the agonist for binding to the AT2 receptor. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
-
Reagent Quality: Ensure the purity and stability of your PD 123319 compound. Improper storage or handling can lead to degradation.
-
Assay Conditions: Suboptimal experimental conditions, such as buffer composition, pH, temperature, or incubation times, can influence the binding of PD 123319 to the AT2 receptor.
-
Low Target Expression: The cell line or tissue preparation you are using may have low expression levels of the AT2 receptor. Verify the receptor expression using techniques like qPCR or Western blotting.
Issue 2: Unexpected Agonistic Effects
Q: I am observing an agonistic effect with PD 123319, even though it is described as an antagonist. Why is this happening?
A: Recent studies have shown that PD 123319 can exhibit partial agonist properties at the AT2 receptor.[1][2][3] This means that in the absence of a full agonist, PD 123319 can bind to and partially activate the receptor, leading to a downstream signal.
-
How to Investigate: To determine if you are observing partial agonism, run a dose-response curve with PD 123319 alone. If you see a response that is lower in magnitude than the response to a full agonist like Angiotensin II, this is indicative of partial agonism.
-
Consideration for Experimental Design: When designing your experiments, it's crucial to be aware of this potential dual activity. To study its antagonist effects, you will need to pre-incubate with PD 123319 before adding a known AT2 receptor agonist.
Issue 3: High Background or Non-Specific Binding in Radioligand Binding Assays
Q: My radioligand binding assay is showing high non-specific binding, making it difficult to determine the specific binding of PD 123319. How can I reduce this?
A: High non-specific binding can obscure your results. Here are some steps to mitigate this issue:
-
Optimize Blocking Agents: Experiment with different blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk) and their concentrations in your assay buffer.
-
Reduce Radioligand Concentration: Lowering the concentration of the radiolabeled ligand can often decrease non-specific binding without significantly affecting the specific signal.
-
Increase Washing Steps: Incorporate additional or longer wash steps after the incubation period to more effectively remove unbound radioligand.
-
Filter Selection: The type of filter used can impact non-specific binding. Consider testing different filter materials.
Experimental Protocols
Detailed Protocol 1: Radioligand Binding Assay for AT2 Receptor
This protocol is designed to determine the binding affinity of PD 123319 for the AT2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT2 receptor
-
Radiolabeled Angiotensin II (e.g., 125I-[Sar1,Ile8]Angiotensin II)
-
This compound
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of PD 123319 in Assay Buffer.
-
Set up the following tubes:
-
Total Binding: Add a fixed concentration of radiolabeled Angiotensin II and Assay Buffer.
-
Non-Specific Binding: Add the same concentration of radiolabeled Angiotensin II and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Add the same concentration of radiolabeled Angiotensin II and the different concentrations of PD 123319.
-
-
Add the membrane preparation (typically 20-50 µg of protein) to each tube.
-
Bring the final volume to 250 µL with Assay Buffer.
-
Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of PD 123319 to determine the IC50 value.
Detailed Protocol 2: Nitric Oxide (NO) Release Functional Assay
This functional assay measures the ability of PD 123319 to modulate AT2 receptor-mediated nitric oxide production.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or CHO cells transfected with the AT2 receptor (AT2R-CHO)
-
This compound
-
Angiotensin II (as a full agonist)
-
DAF-FM diacetate (fluorescent probe for NO)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with DAF-FM diacetate according to the manufacturer's instructions.
-
To test for antagonist activity:
-
Pre-incubate the cells with a range of concentrations of PD 123319 for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of Angiotensin II to stimulate NO release.
-
-
To test for partial agonist activity:
-
Add a range of concentrations of PD 123319 directly to the cells without a pre-incubation with an agonist.
-
-
Measure the fluorescence at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Quantify the change in fluorescence as an indicator of NO release. For antagonist activity, plot the NO release against the concentration of PD 123319 in the presence of the agonist. For partial agonist activity, plot the NO release against the concentration of PD 123319 alone.[2][3]
Detailed Protocol 3: Calcium Mobilization Functional Assay
This assay measures changes in intracellular calcium levels in response to AT2 receptor modulation by PD 123319.
Materials:
-
Cells expressing the AT2 receptor (e.g., AT2R-CHO cells)
-
This compound
-
Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
Prepare compound plates containing different concentrations of PD 123319 and a fixed concentration of Angiotensin II.
-
Measure baseline fluorescence in the cell plate using the fluorescence plate reader.
-
Add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic reading of the fluorescence signal for a period of time (e.g., 2-3 minutes) to capture the transient calcium response.
-
Data Analysis: Analyze the change in fluorescence over time to determine the peak response. Plot the peak response against the concentration of PD 123319 to assess its effect on calcium mobilization.[4][5][6][7]
Visualizations
Caption: AT2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. logosbio.com [logosbio.com]
Technical Support Center: In Vivo Delivery of PD 123319 Ditrifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective AT2 receptor antagonist, PD 123319 ditrifluoroacetate, in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] Its primary mechanism of action is to block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor is part of the renin-angiotensin system (RAS) and is known to counteract many of the effects of the Angiotensin II Type 1 (AT1) receptor, such as vasoconstriction and cell proliferation. By blocking the AT2 receptor, PD 123319 allows researchers to investigate the specific roles of this receptor in various physiological and pathological processes.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months. For short-term storage, -20°C is also appropriate. When shipped, it is typically at ambient temperatures, but can also be shipped with an ice pack.
Q3: What is the recommended vehicle for in vivo administration of this compound?
Based on published studies, a common and effective vehicle for in vivo administration of this compound is sterile saline.[2] Given its high water solubility, saline is a suitable choice for intravenous and intraperitoneal injections. It is always recommended to prepare fresh solutions for injection.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected physiological responses in vivo.
-
Potential Cause: Variability in drug preparation and administration.
-
Solution: Ensure consistent and accurate preparation of the this compound solution. Use a calibrated balance for weighing the compound and precise liquid handling techniques. Administer the solution at a consistent rate and volume relative to the animal's body weight.
-
-
Potential Cause: Off-target effects or complex physiological responses.
-
Solution: The blockade of the AT2 receptor can sometimes lead to an enhancement of pressor responses to Angiotensin peptides.[6] It is crucial to have a thorough understanding of the renin-angiotensin system in your specific experimental model. Consider including appropriate control groups, such as a vehicle-only group and a positive control group (e.g., an AT1 receptor antagonist), to better interpret the results.
-
-
Potential Cause: Animal-to-animal variability.
-
Solution: Increase the number of animals per group to enhance statistical power and account for biological variability. Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Issue 2: Precipitation of the compound in the vehicle.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle under the experimental conditions.
-
Solution: Although highly water-soluble, it is good practice to visually inspect the solution for any signs of precipitation before each injection. If precipitation is observed, gently warm the solution or sonicate it briefly to aid dissolution. If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
-
-
Potential Cause: Interaction with other components in a complex vehicle.
-
Solution: If using a vehicle other than saline, ensure that this compound is compatible with all components. Perform a small-scale compatibility test before preparing a large batch of the formulation.
-
Issue 3: Lack of a discernible effect in vivo.
-
Potential Cause: Insufficient dosage.
-
Solution: Review the literature for doses used in similar in vivo models. One study in a rat model of colitis used intraperitoneal (i.p.) injections of PD 123319 at doses of 0.3, 3, and 10 mg/kg.[3][7] Another study in spontaneously hypertensive rats administered the compound intravenously.[2] It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.
-
-
Potential Cause: Poor bioavailability via the chosen route of administration.
-
Solution: While PD 123319 is orally active, the bioavailability may differ between administration routes. If you are not seeing an effect with oral administration, consider switching to a parenteral route such as intravenous (IV) or intraperitoneal (IP) injection, which generally provides higher bioavailability.
-
-
Potential Cause: Degradation of the compound.
-
Solution: Always prepare fresh solutions of this compound for in vivo experiments.[5] Avoid repeated freeze-thaw cycles of stock solutions. Store the solid compound and solutions as recommended by the manufacturer.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 736.67 g/mol | [1] |
| Molecular Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H | [1] |
| Purity | ≥98% | [1] |
| Form | Solid | |
| Solubility in Water | Soluble to 100 mM | [1] |
| Storage | Store at -20°C | [1] |
Table 2: In Vivo Administration of this compound in Rats
| Study Type | Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Colitis Model | Rats | Intraperitoneal (i.p.) | 0.3, 3, and 10 mg/kg | Not specified | [3][7] |
| Cerebral Blood Flow | Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) | Not specified | Saline | [2] |
| Pulmonary Circulation | Rats | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection in Rats
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolve the compound in sterile, room temperature saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of the compound in 1 mL of saline.
-
Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.
-
-
Animal Handling and Injection:
-
Properly restrain the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert a 23-25 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of responses to ANG IV: effects of PD-123319 and DuP-753 in the pulmonary circulation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of PD 123319 ditrifluoroacetate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of PD 123319 ditrifluoroacetate stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid compound should be stored in a sealed container at 4°C, protected from moisture.[1][2] For long-term storage, -20°C under desiccating conditions is also recommended, and the product can be stored for up to 12 months.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored in sealed containers, protected from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Q3: What solvents can be used to prepare stock solutions of this compound?
A3: this compound is soluble in water at concentrations of ≥ 36 mg/mL (48.87 mM) and up to 100 mg/mL (135.75 mM).[1] For in vivo experiments, PBS can be used as a solvent.[1] If using water to prepare a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[2]
Q4: Can I store the stock solution at 4°C?
A4: Storing stock solutions at 4°C is not recommended for long-term stability. For short-term storage (e.g., a few days), some degradation may occur. It is best to adhere to the recommended -20°C or -80°C storage conditions to ensure the integrity of the compound.
Q5: How many times can I freeze and thaw the stock solution?
A5: It is best to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. We recommend aliquoting the stock solution into single-use volumes to minimize the number of times the solution is subjected to temperature changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of the solution may be too high, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained. Consider running a quality control check on the new stock solution. |
| Difficulty dissolving the solid compound. | The solvent may not be appropriate, or the compound may require assistance to fully dissolve. | For aqueous solutions, the use of an ultrasonic bath can aid in dissolution.[1] Ensure the solvent is of high purity. |
Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions for maintaining the stability of this compound stock solutions.
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, away from moisture.[1][2] Recommended for long-term storage. |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[1][2] Suitable for short-term storage. |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a general method for assessing the stability of this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution and Aliquots:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, PBS) at a known concentration.
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes, ensuring each tube is tightly sealed.
2. Storage Conditions:
-
Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
Designate a set of aliquots for each time point to be analyzed (e.g., Day 0, Week 1, Week 2, Week 4, etc.).
3. HPLC Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound. A suitable method would involve a C18 column and a mobile phase gradient of acetonitrile and water with a UV detector.
-
The peak area of the compound at Time X is compared to the peak area at Day 0 to determine the percentage of the compound remaining.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
-
A solution is generally considered stable if >90% of the initial concentration remains.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
identifying and minimizing experimental variability with PD 123319
Welcome to the technical support center for PD 123319. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize experimental variability when working with this selective angiotensin II AT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is PD 123319 and what is its primary mechanism of action?
PD 123319 is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor.[1][2][3] Its primary mechanism of action is to block the binding of angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor often mediates effects that counteract the actions of the angiotensin II type 1 (AT1) receptor, including promoting vasodilation and inhibiting cell growth.
Q2: What are the common in vitro and in vivo applications of PD 123319?
-
In Vitro : PD 123319 is widely used in cell culture experiments to investigate the role of the AT2 receptor in various cellular processes. For example, it has been used in human umbilical vein endothelial cells (HUVECs) to study its effects on signaling pathways.[1] It is also used in membrane preparations to discriminate between AT1 and AT2 receptor binding sites.[1][2]
-
In Vivo : In animal models, PD 123319 is used to explore the physiological and pathophysiological roles of the AT2 receptor in conditions such as hypertension, inflammation, and cardiac hypertrophy.[4][5][6] It can be administered through various routes, including intravenous, intraperitoneal, and subcutaneous infusions via osmotic minipumps.[1][4][5][7]
Q3: How should I store and handle PD 123319?
Proper storage and handling are critical to maintain the stability and activity of PD 123319.
| Storage Condition | Recommendation |
| Powder | Store at -20°C for long-term storage (up to 12 months), under desiccating conditions. |
| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Solutions should be stored in sealed containers, away from moisture.[8] |
It is recommended to prepare fresh solutions for immediate use whenever possible.[8]
Q4: I am seeing inconsistent results in my experiments. What are the potential sources of variability?
Inconsistent results with PD 123319 can arise from several factors:
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Solubility Issues: PD 123319 solubility can be a factor. Ensure complete dissolution before use. Sonication may be required for some solvents.[8]
-
Biological Half-Life: PD 123319 has a short biological half-life (around 22 minutes).[9] For in vivo studies, this may necessitate continuous infusion or frequent administration to maintain effective concentrations.
-
Agonist-like Activity: Some studies suggest that under certain conditions or at specific doses, PD 123319 may exhibit agonist-like properties at the AT2 receptor, which could lead to unexpected biological effects.[10][11]
-
Off-Target Effects: While highly selective for the AT2 receptor, the possibility of off-target effects, especially at high concentrations, should be considered.
-
Experimental Model Variability: The expression levels of AT1 and AT2 receptors can vary significantly between different tissues, cell types, and disease models, influencing the observed effects of PD 123319.[12]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of PD 123319 in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect solvent or pH. | PD 123319 ditrifluoroacetate is soluble in water up to 100 mM.[13] If using other aqueous buffers like PBS, ensure the pH is compatible. |
| Precipitation during dilution or storage. | Prepare fresh solutions for each experiment. If precipitation occurs upon dilution, try using a small amount of a co-solvent like DMSO before adding the aqueous buffer. For in vivo preparations in PBS, sonication may be necessary to achieve a clear solution.[8] |
| Low-quality reagent. | Ensure you are using a high-purity grade of PD 123319. Check the certificate of analysis for purity and solubility information. |
Issue 2: Lack of Expected Antagonistic Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The IC50 for PD 123319 can vary between tissues and species.[1][2] |
| Low AT2 receptor expression in the cell line. | Verify the expression of the AT2 receptor in your cell line using techniques like qPCR, Western blot, or receptor binding assays. |
| Cell passage number and culture conditions. | High passage numbers can alter cellular characteristics, including receptor expression. Use low-passage cells and maintain consistent culture conditions. |
| Compound degradation. | Prepare fresh dilutions of PD 123319 from a properly stored stock solution for each experiment. |
Issue 3: Unexpected or Paradoxical Effects in Animal Models
| Possible Cause | Troubleshooting Step |
| Short in vivo half-life. | Due to its short half-life, consider using continuous infusion via osmotic minipumps for long-term studies to ensure stable plasma concentrations.[5][7] For acute studies, time your measurements carefully after administration.[9] |
| Agonist-like activity. | The observed effect might be due to partial agonism. This has been reported in some studies.[10][11] Consider the dose being used, as this effect may be concentration-dependent. |
| Route of administration. | The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is appropriate for your experimental question.[1][4] |
| Animal strain and disease model. | The expression and function of angiotensin receptors can differ between animal strains and in various disease states.[12] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment
This protocol provides a general guideline for treating cultured cells with PD 123319.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of PD 123319 Working Solution:
-
Prepare a stock solution of this compound in sterile water or DMSO. For example, to make a 10 mM stock solution in water, dissolve 7.37 mg of PD 123319 (MW: 736.67 g/mol ) in 1 mL of sterile water.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium. It is crucial to prepare fresh dilutions for each experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of PD 123319. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
For antagonist studies, pre-incubate the cells with PD 123319 for a specific duration (e.g., 30-60 minutes) before adding the agonist (e.g., Angiotensin II).
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., Western blot, qPCR, functional assays).
Protocol 2: In Vivo Administration in Rodents (Intraperitoneal Injection)
This protocol is a general guide for intraperitoneal (i.p.) administration of PD 123319 in rats or mice.
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solution:
-
PD 123319 can be dissolved in a sterile aqueous solution like 0.9% saline.[4]
-
Prepare the solution fresh on the day of injection. The concentration should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume.
-
For a dose of 3 mg/kg for a 250g rat, you would need 0.75 mg of PD 123319. If the injection volume is 0.5 mL, the concentration of the solution should be 1.5 mg/mL.
-
-
Dosing:
-
Weigh the animal to determine the exact volume to be injected.
-
Administer the PD 123319 solution via intraperitoneal injection.
-
A control group receiving the vehicle (e.g., 0.9% saline) should be included.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
Collect tissues or perform functional measurements at the predetermined time points after injection.
-
Data Presentation
Table 1: In Vitro Activity of PD 123319
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 | 34 nM | Rat Adrenal Tissue | [1][2] |
| IC50 | 210 nM | Rat Brain Tissue | |
| IC50 (for a specific binding site) | 6.9 nM | Bovine Adrenal Glomerulosa Cells | [1] |
Table 2: Example In Vivo Dosages of PD 123319 in Rodents
| Animal Model | Dose | Route of Administration | Application | Reference |
| Rats | 0.3, 3, 10 mg/kg/day | Intraperitoneal | Colitis Model | [4][14] |
| Rats | 1.25 mg/kg/h | Subcutaneous (osmotic minipump) | Cardiac Hypertrophy | [5] |
| Mice | 30 mg/kg/day | Subcutaneous (osmotic minipump) | Hindlimb Ischemia | [7] |
| Rats | 0.1 mg/kg/day | Not specified | Lung and Heart Injury | [15] |
| Rats | 0.36 mg/kg/min | Intravenous | Cerebral Blood Flow Autoregulation | [16] |
Visualizations
Caption: Angiotensin II signaling and the inhibitory action of PD 123319.
Caption: General experimental workflow for using PD 123319.
Caption: Troubleshooting logic for experiments with PD 123319.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin II AT2 receptor stimulation extends the upper limit of cerebral blood flow autoregulation: agonist effects of CGP 42112 and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. rndsystems.com [rndsystems.com]
- 14. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. No effect of angiotensin II AT(2)-receptor antagonist PD 123319 on cerebral blood flow autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in experiments using PD 123319 ditrifluoroacetate
Welcome to the technical support center for PD 123319 ditrifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this selective angiotensin II AT2 receptor antagonist.
Troubleshooting Guides
This section addresses common pitfalls and unexpected outcomes in experiments using this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Antagonistic Activity
-
Question: My experiments show variable or weak antagonism of the AT2 receptor with PD 123319. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Partial Agonism: Recent studies suggest that PD 123319 may exhibit partial agonistic activity at the AT2 receptor, particularly in certain cellular contexts or at specific concentrations.[1][2][3] This means that instead of purely blocking the receptor, it might weakly activate it, leading to confounding results.
-
Compound Stability: Ensure the compound is stored correctly at -20°C under desiccating conditions and protected from moisture.[4] Stock solutions in water or DMSO should be stored at -20°C for no longer than one month to prevent degradation.[5][6] For in vivo studies, it is recommended to prepare fresh solutions.
-
Solubility Issues: While soluble in water and PBS, inadequate dissolution can lead to lower effective concentrations.[5] Sonication may be required to achieve a clear solution, especially for in vivo preparations.[5]
-
Experimental System: The expression level of the AT2 receptor in your cell line or tissue can influence the observed potency. Low receptor expression may require higher concentrations of the antagonist to elicit a response.
-
Issue 2: Unexpected Agonistic Effects Observed
-
Question: I am observing what appears to be an agonistic effect after treating with PD 123319 alone. Is this possible?
-
Answer: Yes, this is a critical and increasingly recognized pitfall. As mentioned above, several studies have now reported that PD 123319 can act as a partial agonist at the AT2 receptor.[1][2][3] This is particularly relevant in functional assays that are highly sensitive to receptor activation, such as nitric oxide (NO) release assays.[1][2][3] If your experimental readout is downstream of G-protein activation or other signaling pathways stimulated by the AT2 receptor, you may observe an effect that mimics an agonist.
Issue 3: High Background or Non-Specific Binding in Radioligand Assays
-
Question: In my competitive radioligand binding assay, I'm struggling with high non-specific binding, which is compromising my results. How can I mitigate this?
-
Answer: High non-specific binding can obscure the true binding affinity of PD 123319. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Experiment with different blocking agents (e.g., bovine serum albumin) and their concentrations in your assay buffer to reduce non-specific binding to the filter or plate.
-
Reduce Radioligand Concentration: Using a lower concentration of the radiolabeled ligand can decrease non-specific binding, though it may also reduce the specific binding signal.
-
Increase Wash Steps: Additional or longer wash steps after incubation can help remove unbound radioligand more effectively.
-
Choice of Radioligand: Ensure you are using a radioligand with high specific activity and purity.
-
Issue 4: Inconsistent In Vivo Efficacy
-
Question: The in vivo effects of PD 123319 in my animal model are not consistent across experiments. What should I check?
-
Answer: In vivo experiments introduce more variables. Consider the following:
-
Route of Administration and Dosing: The route of administration (e.g., intraperitoneal, intravenous) and the dosage can significantly impact the bioavailability and efficacy of the compound.[7] A dose-response study is recommended to determine the optimal concentration for your model.[7]
-
Solution Preparation and Stability: As mentioned, prepare fresh solutions for each in vivo experiment to ensure consistent potency. Ensure the compound is fully dissolved before administration.
-
Animal Model: The expression and function of the AT2 receptor can vary between different animal strains and disease models.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
PD 123319 is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor.[6][8] It functions by binding to the AT2 receptor and blocking the binding of the endogenous ligand, angiotensin II. The AT2 receptor is part of the renin-angiotensin system (RAS) and is known to counteract many of the effects of the angiotensin II type 1 (AT1) receptor, such as vasoconstriction and cell proliferation.[4]
2. What are the recommended storage and handling conditions?
The solid form of this compound should be stored at 4°C, sealed, and away from moisture.[5][6] Stock solutions in solvents like water or DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
3. What is the solubility of this compound?
Please refer to the quantitative data table below for detailed solubility information. It is soluble in water and PBS.[5][9]
4. What are the known off-target effects of PD 123319?
While PD 123319 is highly selective for the AT2 receptor over the AT1 receptor, comprehensive off-target screening data is not widely published in the public domain. It is always good practice to consider the possibility of off-target effects and, where possible, use a structurally unrelated antagonist to confirm that the observed effects are specific to AT2 receptor blockade.
5. Can PD 123319 be used in cell culture experiments?
Yes, PD 123319 is commonly used in a variety of in vitro cell-based assays. For example, it has been used in human umbilical vein endothelial cells (HUVECs) to study its effects on angiotensin II-induced signaling.[8]
Quantitative Data
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 736.66 g/mol | [5] |
| IC50 (AT2 Receptor) | 34 nM (general) | [5][6][8] |
| 6.9 nM (bovine adrenal glomerulosa) | [5][6][8] | |
| 210 nM (rat brain) | [9] | |
| Purity | ≥98% (HPLC) | [9] |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Notes | Reference |
| Water | ≥ 36 mg/mL (≥ 48.87 mM) | Saturation unknown | [5][6] |
| to 100 mM | [9] | ||
| PBS | 100 mg/mL (135.75 mM) | Clear solution; may require sonication | [5] |
Table 3: Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Conditions | Reference |
| -80°C | 6 months | Sealed, away from moisture | [5][6] |
| -20°C | 1 month | Sealed, away from moisture | [5][6] |
Experimental Protocols
1. In Vitro Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Objective: To determine the binding affinity (Ki) of PD 123319 for the AT2 receptor.
-
Materials:
-
Cell membranes expressing the AT2 receptor.
-
Radiolabeled AT2 receptor ligand (e.g., [125I]CGP 42112A).[10]
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of PD 123319 in assay buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of PD 123319 or vehicle.
-
For non-specific binding control wells, add an excess of a non-labeled AT2 receptor ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-180 minutes).[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of PD 123319 and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Administration in a Rat Model of Colitis
This protocol is adapted from a study by Zizzo et al. (2020) and should be adapted to your specific animal model and experimental design.[7]
-
Objective: To investigate the in vivo effects of PD 123319 in a rat model of DNBS-induced colitis.[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in sterile water or saline. Prepare fresh for each day of administration.
-
Administration:
-
Experimental Readouts:
Visualizations
Caption: Canonical AT2 receptor signaling pathway and the inhibitory action of PD 123319.
References
- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. academic.oup.com [academic.oup.com]
ensuring consistent results with PD 123319 ditrifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PD 123319 ditrifluoroacetate in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is responsible for vasoconstriction and cell proliferation.[5] By blocking the AT2 receptor, PD 123319 allows researchers to investigate the specific roles of the AT2 receptor in various physiological and pathological processes.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 100 mM and in PBS up to 100 mg/mL (135.75 mM), though sonication may be required for complete dissolution in PBS.[2][6] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months.[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: Is this compound selective for the AT2 receptor?
A3: Yes, this compound is highly selective for the AT2 receptor over the AT1 receptor.[4] This selectivity is a key feature of the compound, allowing for the specific investigation of AT2 receptor function without confounding effects from AT1 receptor blockade.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally active and has been used in various in vivo studies in animal models.[7] For in vivo administration, it can be dissolved in PBS.[2][6] The appropriate dosage will depend on the animal model and the specific research question.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
-
Question: I am observing variable or weak inhibition of AT2 receptor activity in my experiments. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that the compound has been stored correctly and that stock solutions are not expired. Repeated freeze-thaw cycles can degrade the compound. It is recommended to prepare fresh working solutions for each experiment.[1][2]
-
Solubility Issues: Incomplete dissolution of the compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in the appropriate solvent. For aqueous buffers, sonication might be necessary.[2][6]
-
pH of the Buffer: The binding of ligands to their receptors can be pH-sensitive. Verify that the pH of your experimental buffer is within the optimal range for AT2 receptor binding.
-
Presence of Proteases: If using cell or tissue preparations, endogenous proteases could potentially degrade the peptide-like structure of the compound, although it is non-peptide. The inclusion of a broad-spectrum protease inhibitor cocktail in your buffers is good practice.
-
Issue 2: High background or non-specific binding in receptor binding assays.
-
Question: My radioligand binding assay shows high non-specific binding, making it difficult to determine the specific binding of PD 123319. How can I reduce this?
-
Answer:
-
Optimize Blocking Agents: The use of blocking agents like bovine serum albumin (BSA) in the assay buffer can help reduce non-specific binding. You may need to optimize the concentration of the blocking agent.
-
Filter Pre-soaking: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter.
-
Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Reduce Radioligand Concentration: Using a lower concentration of the radioligand can sometimes decrease non-specific binding while maintaining a sufficient specific signal.
-
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (IC50).
-
Question: PD 123319 shows high affinity for the AT2 receptor in my binding assays, but its functional potency in downstream assays is much lower. Why might this be?
-
Answer:
-
Receptor Reserve: The presence of spare receptors in your experimental system can lead to a rightward shift in the functional dose-response curve, resulting in a higher IC50 value compared to the Ki.
-
Assay Conditions: The conditions of the functional assay (e.g., cell density, incubation time, presence of serum) can differ significantly from the binding assay, influencing the apparent potency of the antagonist.
-
Signal Amplification: Downstream signaling pathways can have amplification steps, which may mean that a higher concentration of the antagonist is required to achieve functional inhibition compared to the concentration needed to displace a radioligand in a binding assay.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound
| Tissue/Cell Type | Species | IC50 (nM) | Reference |
| Adrenal Gland | Rat | 34 | [1][3][4] |
| Brain | Rat | 210 | [3] |
| Adrenal Glomerulosa Cells (second class of binding sites) | Bovine | 6.9 | [1][4] |
Table 2: Binding Affinity of this compound and other ligands for Angiotensin Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| PD 123319 | AT2 | ~12 nM | [8] |
Experimental Protocols
1. Radioligand Receptor Binding Assay for AT2 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of PD 123319 for the AT2 receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the AT2 receptor.
-
Radioligand: e.g., 125I-[Sar1, Ile8] Angiotensin II.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Your desired concentrations of PD 123319.
-
-
Add a fixed concentration of the radioligand to all wells.
-
Add the membrane preparation (typically 20-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: AT2 Receptor Signaling Pathway and Inhibition by PD 123319.
Caption: General Experimental Workflow for using PD 123319.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. iris.unipa.it [iris.unipa.it]
addressing solubility issues of PD 123319 ditrifluoroacetate in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PD 123319 ditrifluoroacetate in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate forms when dissolving this compound in aqueous buffer.
This is a common issue that can arise from several factors, including buffer composition, pH, and concentration. Follow this troubleshooting workflow to address the problem:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limits.
-
Optimize pH: The solubility of compounds can be pH-dependent. While this compound is generally soluble in water, extreme pH values of your buffer could affect its stability and solubility.
-
Review Preparation Method:
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Ensure thorough mixing by vortexing the solution.
-
-
Prepare a Concentrated Stock in an Organic Solvent: If direct dissolution in aqueous buffer fails, prepare a concentrated stock solution in an organic solvent like DMSO. Subsequently, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting your experiment.
-
Filter Sterilization: After dissolution, it is good practice to filter-sterilize the solution using a 0.22 µm filter.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The solubility of this compound has been reported in several solvents. Below is a summary of the available data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation(s) |
| Water | 100 | 51.06 | [2][3][4][5] |
| PBS (pH 7.2) | ~1.36 | ~1 | [6] |
| DMSO | ≥ 196.61 | 100 | [7] |
| H₂O | ≥ 48.87 | ≥ 36 | [1][8][9] |
Note: The molecular weight of this compound is approximately 736.67 g/mol , which may vary slightly between batches.[2][3] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.
Q2: I am still having trouble dissolving the compound in water, even at concentrations below 100 mM. What should I do?
A2: If you are experiencing issues despite being within the reported solubility limit, consider the following:
-
Fresh Solvent: Ensure you are using fresh, high-purity water.
-
Vortexing and Sonication: Vigorous vortexing and sonication can help break up any clumps of powder and facilitate dissolution.[1]
-
pH Adjustment: Although generally soluble in water, the ditrifluoroacetate salt form may result in a slightly acidic solution. For certain applications, a minor pH adjustment of your aqueous solution might be necessary. However, be cautious as significant pH shifts can affect compound stability and activity.
-
Incremental Addition: Instead of adding the entire amount of powder to the solvent at once, try adding it in smaller portions while continuously stirring or vortexing.
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice, especially when high concentrations are needed or when direct dissolution in aqueous buffer is challenging.
-
DMSO is a suitable solvent. [7]
-
Protocol for Preparing a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Q4: How should I dilute my DMSO stock solution into my aqueous experimental buffer?
A4: When diluting a DMSO stock into an aqueous buffer, it is crucial to do so correctly to avoid precipitation.
Caption: Recommended dilution protocol for DMSO stock solutions.
Key Considerations:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically <0.5%) as it can have physiological effects.[6]
-
Rapid Mixing: Adding the stock solution to a rapidly mixing buffer helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q5: How does PD 123319 exert its biological effect?
A5: PD 123319 is a potent and selective antagonist of the Angiotensin II Type 2 (AT2) receptor.[2][3] The AT2 receptor is part of the Renin-Angiotensin System (RAS) and often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor.[10][11] The signaling pathway of the AT2 receptor is complex and can involve the activation of various phosphatases.[10][12]
Caption: Simplified signaling pathway of the AT2 receptor.
This diagram illustrates that Angiotensin II activates the AT2 receptor, leading to the activation of G proteins and subsequently various phosphatases, which mediate the downstream cellular effects. PD 123319 acts by blocking the binding of Angiotensin II to the AT2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 4. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 5. bio-techne.com [bio-techne.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PD 123319 Ditrifluoroacetate and Losartan: Angiotensin II Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PD 123319 ditrifluoroacetate and losartan, two critical pharmacological tools used in the study of the renin-angiotensin system (RAS). The focus of this comparison is their selectivity for the angiotensin II (Ang II) receptor subtypes, AT1 and AT2. Understanding the distinct binding affinities and functional consequences of these compounds is paramount for designing experiments and interpreting results in cardiovascular, renal, and neurological research.
Introduction to Angiotensin II Receptors and Ligands
The renin-angiotensin system is a crucial regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Its primary effector, angiotensin II, mediates its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors. These two receptor subtypes often have opposing physiological effects.[1][2][3]
-
AT1 Receptor: Activation of the AT1 receptor is associated with most of the classical effects of Ang II, including vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.[4][5][6][7][8] Consequently, AT1 receptor blockers (ARBs) are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[9][10]
-
AT2 Receptor: The AT2 receptor is highly expressed in fetal tissues and its expression decreases after birth.[2][11] In adults, it is expressed at lower levels but can be upregulated in pathological conditions such as tissue injury.[2] Activation of the AT2 receptor is generally considered to counteract the effects of AT1 receptor stimulation, leading to vasodilation, anti-inflammatory effects, and apoptosis.[1][2][12][13][14]
Losartan was the first orally active, non-peptide AT1 receptor antagonist developed and is widely used clinically to treat hypertension.[11][15][16] Its active metabolite, EXP3174, has an even higher affinity for the AT1 receptor.[15][17] This compound is a potent and highly selective, non-peptide antagonist for the AT2 receptor.[14][18][19][20][21] It is an invaluable tool for elucidating the physiological and pathophysiological roles of the AT2 receptor. Some studies suggest that under certain conditions, PD 123319 may exhibit partial agonist properties at the AT2 receptor.[22][23]
Quantitative Comparison of Receptor Binding Affinity
The selectivity of a ligand for its target receptor is a critical determinant of its pharmacological effect. The following table summarizes the binding affinities of PD 123319 and losartan for the AT1 and AT2 receptors, presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Selectivity | Reference |
| This compound | AT2 | IC50: ~6.9 nM - 34 nM | ~10,000-fold for AT2 over AT1 | [18][20] |
| AT1 | IC50: >10 µM | [20] | ||
| Losartan | AT1 | IC50: ~20 nM | ~1,000-fold for AT1 over AT2 | [11][24] |
| AT2 | Low affinity | [24] | ||
| EXP3174 (active metabolite of Losartan) | AT1 | 10-40 times more potent than losartan | Higher than losartan | [9][15][17] |
Signaling Pathways
The distinct physiological effects of AT1 and AT2 receptor activation stem from their coupling to different intracellular signaling cascades.
AT1 Receptor Signaling
Activation of the AT1 receptor by angiotensin II initiates a complex network of signaling pathways primarily through Gq/11, Gi/o, and G12/13 proteins, as well as G protein-independent pathways involving β-arrestin.[4][5][7] These pathways ultimately lead to vasoconstriction, inflammation, cellular proliferation, and fibrosis. Key downstream effectors include phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the generation of reactive oxygen species (ROS).[4][5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 15. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. iris.unipa.it [iris.unipa.it]
- 19. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. PD 123319 | AT2 receptor antagonist | Probechem Biochemicals [probechem.com]
- 22. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. droracle.ai [droracle.ai]
A Comparative Guide to PD 123319 Ditrifluoroacetate and Saralasin in Angiotensin II Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key pharmacological tools used in the study of the renin-angiotensin system: PD 123319 ditrifluoroacetate and saralasin. We will objectively compare their performance as Angiotensin II (Ang II) receptor ligands, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to the Ligands
The renin-angiotensin system is a critical regulator of cardiovascular homeostasis, with Angiotensin II being its primary effector peptide. Ang II exerts its effects through two main receptor subtypes: AT1 and AT2. Understanding the specific roles of these receptors is crucial for the development of therapeutics for cardiovascular diseases. This guide focuses on two compounds that have been instrumental in elucidating the distinct functions of AT1 and AT2 receptors.
-
This compound is a potent, highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1] Its high selectivity makes it an invaluable tool for isolating and studying the physiological and pathophysiological roles of the AT2 receptor.
-
Saralasin is an octapeptide analog of Angiotensin II. It acts as a competitive antagonist at Ang II receptors but is also known to exhibit partial agonist activity, particularly at the AT1 receptor.[2] Historically, it was one of the first Ang II receptor antagonists developed and has been widely used to probe the functions of the renin-angiotensin system.[3] Unlike PD 123319, saralasin is a non-selective ligand, binding to both AT1 and AT2 receptors.[4]
Quantitative Data Comparison: Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency and utility in experimental settings. The following table summarizes the reported binding affinities (IC50 and Ki values) of PD 123319 and saralasin for the AT1 and AT2 receptors. It is important to note that these values can vary depending on the experimental conditions, such as the tissue or cell type used, radioligand, and assay buffer composition.
| Ligand | Receptor Subtype | Binding Affinity (nM) | Assay Type | Cell/Tissue Type |
| PD 123319 | AT2 | IC50: 34[1] | Competitive Binding | Rat Adrenal Glomerulosa |
| AT2 | Ki: ~12[5] | Competitive Binding | Not Specified | |
| AT1 | >10,000 (low affinity)[5] | Competitive Binding | Not Specified | |
| Saralasin | Angiotensin II Receptor (presumed AT1) | IC50: ~1.0[6] | Competitive Binding | Rat Liver Membranes |
| Angiotensin II Receptor (presumed AT1) | Ki: 0.22 - 0.33[6] | Competitive Binding | Not Specified | |
| AT1 & AT2 | Approximately equal affinities[4] | Not Specified | Not Specified |
Note: The data presented is compiled from multiple sources and should be interpreted with consideration of the varied experimental contexts.
Experimental Protocols
The determination of binding affinities for PD 123319 and saralasin is typically performed using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled ligand (PD 123319 or saralasin) for the AT1 or AT2 receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues or cultured cells expressing AT1 or AT2 receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 125I-[Sar1,Ile8]Angiotensin II for general Ang II receptor binding, or a subtype-selective radioligand if available).
-
Unlabeled Competitors: this compound and saralasin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus
-
Gamma Counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membrane fraction.
-
Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Set up a series of tubes or a 96-well plate for the competition assay.
-
To each tube/well, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor (PD 123319 or saralasin).
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-radiolabeled Ang II analog).
-
-
Incubation:
-
Add the membrane preparation to each tube/well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Signaling Pathways
PD 123319 and saralasin exert their effects by modulating the distinct signaling pathways coupled to the AT1 and AT2 receptors.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Its activation leads to a cascade of intracellular events generally associated with vasoconstriction, inflammation, and cellular growth. Saralasin, as an antagonist and partial agonist at this receptor, can block or weakly activate these pathways.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling Pathway
The AT2 receptor signaling is more complex and, in many cases, counteracts the effects of AT1 receptor activation. It is often associated with vasodilation, anti-proliferative, and apoptotic effects. PD 123319, as a selective antagonist, blocks these pathways. Interestingly, some studies suggest that saralasin can act as an agonist at the AT2 receptor.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of an angiotensin-II analog and a converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Validating the Selectivity of PD 123319 for the Angiotensin II Type 2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 123319's selectivity for the Angiotensin II Type 2 (AT2) receptor against other common ligands. Supporting experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding of its pharmacological profile.
Unveiling the Specificity of PD 123319
PD 123319 is a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor.[1] Its remarkable selectivity is a cornerstone of its utility in dissecting the physiological and pathophysiological roles of the AT2 receptor, distinguishing its functions from those mediated by the Angiotensin II Type 1 (AT1) receptor. The AT1 and AT2 receptors share only about 32% homology and often mediate opposing physiological effects.[2][3] While the AT1 receptor is known for its role in vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor is generally associated with vasodilation, anti-proliferative effects, and tissue protection.[2][3][4][5]
The validation of PD 123319's selectivity is crucial for the accurate interpretation of experimental results. This is primarily achieved through receptor binding assays and functional assays, which collectively demonstrate its preferential and high-affinity binding to the AT2 receptor with minimal interaction with the AT1 receptor.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is quantified by comparing its binding affinity for its target receptor versus off-target receptors. The following table summarizes the binding affinities (IC50 and Ki values) of PD 123319 and other key compounds for the AT1 and AT2 receptors. A lower value indicates a higher binding affinity.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Selectivity for AT2 over AT1 |
| PD 123319 | AT2 | 34 [1] | ~12 [6] | ~10,000-fold [6] |
| AT1 | >10,000 | - | ||
| Losartan | AT1 | 20[7][8] | - | - |
| AT2 | >100,000 | - | ||
| Angiotensin II | AT1 | - | - | Similar affinity for both |
| AT2 | - | - | Similar affinity for both | |
| EMA401 | AT2 | 26[9] | - | 10,000-fold[10] |
| AT1 | >10,000[9] | - | ||
| Compound 21 (C21) | AT2 | Agonist | - | Selective Agonist[11][12][13] |
| AT1 | - | - |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.
Experimental Protocols for Selectivity Validation
The following are detailed methodologies for key experiments used to validate the selectivity of PD 123319.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the ability of a test compound (e.g., PD 123319) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of PD 123319 for the AT2 receptor and its lack of affinity for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing either human AT1 or AT2 receptors.
-
Radioligand: 125I-labeled Angiotensin II.
-
Unlabeled ("cold") Angiotensin II (for determining non-specific binding).
-
Test compound: PD 123319.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation Setup: In a series of tubes, combine the cell membranes (containing either AT1 or AT2 receptors), a fixed concentration of 125I-Angiotensin II, and varying concentrations of PD 123319.
-
Controls:
-
Total Binding: Cell membranes and 125I-Angiotensin II without any competitor.
-
Non-specific Binding: Cell membranes, 125I-Angiotensin II, and a high concentration of unlabeled Angiotensin II to saturate all specific binding sites.
-
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Neurite Outgrowth Inhibition
This assay assesses the ability of PD 123319 to block a downstream cellular effect mediated by AT2 receptor activation.
Objective: To confirm that PD 123319 is an antagonist at the AT2 receptor by measuring its ability to inhibit Angiotensin II-induced neurite outgrowth in a suitable cell line.
Materials:
-
NG108-15 cells (a neuroblastoma x glioma hybrid cell line known to express AT2 receptors).
-
Cell culture medium.
-
Angiotensin II.
-
PD 123319.
-
Microscope with imaging capabilities.
Procedure:
-
Cell Culture: Culture NG108-15 cells under standard conditions.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
Angiotensin II alone (to induce neurite outgrowth).
-
PD 123319 alone (to assess for any intrinsic activity).
-
Angiotensin II in the presence of increasing concentrations of PD 123319.
-
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-48 hours).
-
Imaging and Analysis:
-
Capture images of the cells in each treatment group using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a defined threshold.
-
-
Data Interpretation: A significant reduction in Angiotensin II-induced neurite outgrowth in the presence of PD 123319 validates its antagonistic activity at the AT2 receptor.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the renin-angiotensin signaling pathway and a typical experimental workflow for validating receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Frontiers | Anti-fibrotic Potential of AT2 Receptor Agonists [frontiersin.org]
- 12. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT2R agonist, compound 21, is reno-protective against type 1 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Controls for PD 123319 Ditrifluoroacetate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential experimental controls for studies involving PD 123319 ditrifluoroacetate, a potent and selective antagonist of the Angiotensin II Type 2 (AT2) receptor. Proper controls are critical for the accurate interpretation of data and for elucidating the specific role of the AT2 receptor in physiological and pathophysiological processes. This document outlines appropriate positive, negative, and vehicle controls, compares PD 123319 with alternative compounds, and provides detailed experimental protocols and supporting data.
Understanding this compound
This compound is a non-peptide molecule widely used in research to investigate the functions of the AT2 receptor. It exhibits high selectivity for the AT2 receptor over the AT1 receptor, making it a valuable tool to dissect the distinct signaling pathways of the renin-angiotensin system.[1][2] The AT2 receptor is known to counterbalance many of the classical effects of the AT1 receptor, often mediating vasodilation, anti-inflammatory responses, and anti-proliferative effects.[3]
Essential Experimental Controls
To ensure the validity and specificity of experimental findings with PD 123319, a robust set of controls is indispensable.
Positive Controls
A positive control is crucial to confirm that the experimental system is responsive and that the observed effects are due to the modulation of the intended target.
-
Angiotensin II (Ang II): As the endogenous ligand for both AT1 and AT2 receptors, Angiotensin II is the most relevant positive control.[4] In systems where the AT2 receptor is expressed, Ang II stimulation should elicit a measurable response that can be subsequently blocked by PD 123319. This demonstrates the functional presence of AT2 receptors and the efficacy of PD 123319 as an antagonist.
Negative Controls
Negative controls are essential to rule out non-specific effects and to ensure that the observed results are specifically mediated by the AT2 receptor.
-
Losartan: This is a highly selective AT1 receptor antagonist.[5] Using Losartan in parallel with PD 123319 allows researchers to differentiate between AT1 and AT2 receptor-mediated effects of Angiotensin II.[5] If an effect of Ang II is blocked by PD 123319 but not by Losartan, it strongly suggests the involvement of the AT2 receptor.
-
Vehicle Control: The solvent used to dissolve PD 123319 (e.g., saline, DMSO, or water) should be administered to a control group to account for any effects of the vehicle itself.[6] This is particularly important in both in vitro and in vivo studies to ensure that the observed responses are due to the compound and not its carrier.
Considerations for Off-Target Effects
While PD 123319 is highly selective, it is crucial to be aware of potential off-target or AT2 receptor-independent effects, especially at higher concentrations. Some studies suggest that at high doses, PD 123319 may exert effects that are not mediated by the AT2 receptor. Therefore, it is recommended to use the lowest effective concentration and, when possible, to confirm findings using genetic knockout or knockdown models for the AT2 receptor.
Comparison with Alternative AT2 Receptor Ligands
Several other compounds can be used to study the AT2 receptor, each with its own characteristics. The choice of compound will depend on the specific experimental goals.
| Compound | Type | Selectivity for AT2 | Key Features & Considerations |
| PD 123319 | Antagonist | High | Widely used and well-characterized non-peptide antagonist. Potential for AT2R-independent effects at high concentrations. |
| EMA401 | Antagonist | High | A potent and selective non-peptide antagonist investigated for neuropathic pain.[7][8] Some studies suggest it may have partial agonist properties.[9] |
| CGP 42112A | Agonist/Antagonist | High | A peptide ligand that acts as a partial agonist or antagonist depending on the system.[10][11][12] Useful as a radioligand for binding studies.[10][11][13] |
Table 1: Comparison of Common AT2 Receptor Ligands
Quantitative Data Summary
The following table summarizes key quantitative data for PD 123319 and its common controls and alternatives. This data is essential for designing experiments and interpreting results.
| Compound | Target Receptor | Action | IC50 / Ki Value | Species/Tissue |
| PD 123319 | AT2 | Antagonist | IC50: 34 nM | Rat adrenal tissue |
| IC50: 210 nM | Rat brain | |||
| IC50: 6.9 nM | Bovine adrenal glomerulosa cells (AT2 site) | |||
| Losartan | AT1 | Antagonist | IC50: ~20-100 nM | Various |
| Angiotensin II | AT1 & AT2 | Agonist | Kd: ~0.1-1 nM | Various |
| EMA401 | AT2 | Antagonist | IC50: ~1-10 nM | Various |
| CGP 42112A | AT2 | Agonist/Antagonist | Ki: 0.24 nM | --- |
Table 2: Quantitative Data for PD 123319 and Related Compounds
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments involving PD 123319.
In Vitro: Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to assess the effect of PD 123319 on Angiotensin II-induced protein phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells expressing the AT2 receptor (e.g., HUVECs or transfected cell lines) to 80-90% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with PD 123319 (e.g., 1 µM) or vehicle for 30-60 minutes.
-
Include a control group pre-treated with an AT1 antagonist like Losartan (e.g., 1 µM).
-
Stimulate cells with Angiotensin II (e.g., 100 nM) for a predetermined time (e.g., 5-30 minutes).
-
Include an unstimulated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK, phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein as a loading control.
-
In Vitro: Nitric Oxide (NO) Release Assay
This protocol measures the effect of PD 123319 on AT2 receptor-mediated NO production.
-
Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) in a 96-well plate.
-
Once confluent, wash the cells with a physiological salt solution.
-
Pre-incubate the cells with PD 123319 (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate the cells with an AT2 receptor agonist (e.g., Angiotensin II at 100 nM in the presence of Losartan to block AT1 effects) for an appropriate time (e.g., 15-30 minutes).
-
-
NO Measurement:
-
Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the cell culture supernatant using a Griess reagent-based assay kit according to the manufacturer's instructions.
-
Alternatively, use a fluorescent NO indicator dye to measure intracellular NO production in real-time.
-
-
Data Analysis:
-
Quantify the amount of NO produced and compare the results between the different treatment groups.
-
Mandatory Visualizations
AT2 Receptor Signaling Pathway
Caption: Angiotensin II AT2 receptor signaling pathway.
Experimental Workflow for PD 123319 Studies
References
- 1. adooq.com [adooq.com]
- 2. bio-techne.com [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antagonism of the AT1 receptor inhibits angiotensin II stimulated DNA and protein synthesis in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioiodinated CGP 42112A: a novel high affinity and highly selective ligand for the characterization of angiotensin AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of angiotensin II type 2 (AT2) receptor domains mediating high-affinity CGP 42112A binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PD 123319 Ditrifluoroacetate: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, the precise interaction of a compound with its intended target, alongside its off-target effects, is of paramount importance. This guide provides a comprehensive comparison of PD 123319 ditrifluoroacetate, a widely used research tool, focusing on its cross-reactivity with other receptors. By presenting key experimental data and detailed protocols, this document aims to equip scientists with the necessary information for robust experimental design and accurate data interpretation.
This compound is renowned as a potent and highly selective antagonist for the angiotensin II type 2 (AT2) receptor.[1] Its utility in dissecting the physiological roles of the AT2 receptor in contrast to the well-characterized angiotensin II type 1 (AT1) receptor has made it an indispensable tool in cardiovascular, renal, and neurological research. However, a thorough understanding of its selectivity profile is crucial to avoid misinterpretation of experimental outcomes.
Comparative Analysis of Receptor Binding Affinity
The primary measure of a ligand's preference for a particular receptor is its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The data overwhelmingly supports the high selectivity of PD 123319 for the AT2 receptor over the AT1 receptor.
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (over AT1) | Reference |
| PD 123319 | AT2 | ~12 nM | ~10,000-fold | [2] |
| PD 123319 | AT1 | >10,000 nM | - | [2] |
| Ligand | Tissue Source | Receptor | IC50 | Reference |
| PD 123319 | Rat Adrenal | AT2 | 34 nM | |
| PD 123319 | Rat Brain | AT2 | 210 nM |
These values highlight the significant preference of PD 123319 for the AT2 receptor. The approximately 10,000-fold greater selectivity for the AT2 receptor compared to the AT1 receptor underscores its utility as a specific AT2 receptor antagonist in experimental settings.[2]
Cross-Reactivity with Other Receptor Systems
However, some studies have indirectly investigated its specificity. For instance, research on nicotine-evoked dopamine and norepinephrine release found that PD 123319 did not interact with the agonist recognition sites on α4β2* and α7* nicotinic acetylcholine receptors (nAChRs).
It is crucial for researchers to acknowledge this gap in the literature and, when investigating novel signaling pathways or cellular effects, to consider the possibility of off-target interactions, particularly at higher concentrations.
Emerging Evidence of Partial Agonism
Recent functional assays have challenged the traditional view of PD 123319 as a pure antagonist. Some studies now suggest that PD 123319 may exhibit partial agonist activity at the AT2 receptor.[3][4][5][6] This finding has significant implications for the interpretation of studies using this compound, as some of its observed effects could be due to a modest activation of the AT2 receptor rather than a complete blockade.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Angiotensin Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing the human AT1 or AT2 receptor (e.g., from transfected cell lines or specific tissues).
-
Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]-Angiotensin II.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
This compound and other test compounds at a range of concentrations.
-
Non-specific binding control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilutions.
-
Add 50 µL of the radioligand solution at a concentration near its Kd.
-
Add 150 µL of the cell membrane preparation (3-20 µg protein for cells or 50-120 µg protein for tissue).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay for AT2 Receptor Antagonism (Calcium Mobilization)
This protocol measures the ability of a compound to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT2 receptor and a suitable G-protein.
Materials:
-
Cells stably expressing the human AT2 receptor and a promiscuous G-protein (e.g., Gα15) to couple to a calcium signal.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II.
-
This compound and other test compounds.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of the antagonist to determine the IC50.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the AT2 receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: AT2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to the Efficacy of PD 123319 and Other AT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PD 123319 with other prominent angiotensin II type 2 (AT2) receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction to AT2 Receptor Antagonists
The angiotensin II type 2 (AT2) receptor, a component of the renin-angiotensin system (RAS), has emerged as a significant therapeutic target. Unlike the well-characterized AT1 receptor that mediates most of the classical pressor and pro-inflammatory effects of angiotensin II, the AT2 receptor is often associated with counter-regulatory, protective effects. These include vasodilation, anti-inflammatory actions, and inhibition of cell proliferation. AT2 receptor antagonists are invaluable tools for elucidating the physiological and pathophysiological roles of the AT2 receptor and hold therapeutic promise for a range of conditions, including neuropathic pain and cardiovascular diseases. This guide focuses on a comparative analysis of PD 123319, a widely used AT2 receptor antagonist, with other notable antagonists such as EMA401 (Olodanrigan) and EMA300.
Quantitative Comparison of Efficacy
The following tables summarize the binding affinities and in vivo analgesic efficacy of PD 123319 and other selected AT2 receptor antagonists based on available experimental data.
Table 1: Comparative Binding Affinities of AT2 Receptor Antagonists
| Compound | Target Receptor | Test System | IC50 (nM) | Selectivity (AT2 vs. AT1) | Reference |
| PD 123319 (EMA200) | Rat AT2 | HEK-AT2 cell membranes | <100 | >1000-fold | [1] |
| Rat Adrenal Tissue | 34 | - | |||
| Rat Brain Tissue | 210 | - | |||
| EMA300 | Rat AT2 | HEK-AT2 cell membranes | <100 | >1000-fold | [1] |
| EMA400 (racemate) | Rat AT2 | HEK-AT2 cell membranes | <100 | >30,000-fold | [1] |
| EMA401 (Olodanrigan) | Rat AT2 | HEK-AT2 cell membranes | 39 | >10,000-fold | [1] |
| Human AT2 | CHO-AT2 cells | 39 | >10,000-fold | [1] |
IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain
| Compound | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Reference |
| PD 123319 | Intraperitoneal | 0.57 | 0.04–1.7 | [2] |
| EMA300 | Intraperitoneal | 2.5 | 1.0–3.7 | [2] |
| EMA401 | Oral | 0.41 | 0.12–0.87 | [2] |
ED50: The dose that produces a therapeutic effect in 50% of the population that takes it.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for AT2 Receptor Affinity
Objective: To determine the binding affinity of test compounds for the AT2 receptor.
Materials:
-
HEK-293 cells stably transfected with the human AT2 receptor (HEK-AT2).
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: [³H]-angiotensin II.
-
Unlabeled test compounds (PD 123319, EMA300, EMA401, etc.).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: HEK-AT2 cells are harvested and homogenized in a membrane preparation buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Competitive Binding Assay:
-
A fixed concentration of [³H]-angiotensin II is incubated with the prepared cell membranes (e.g., 40 µg protein per tube).
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding with the radioligand. The concentration range for the AT2 receptor assay is typically from 0.1 nM to 1.0 µM.[1]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) in Rats and Assessment of Mechanical Allodynia
Objective: To assess the analgesic efficacy of AT2 receptor antagonists in a rodent model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
Chromic gut sutures.
-
Von Frey filaments.
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Rats are anesthetized, and the common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures of chromic gut suture are tied around the nerve, approximately 1 mm apart.
-
The muscle and skin are then closed in layers. This procedure induces a peripheral neuropathy characterized by mechanical allodynia (pain in response to a non-painful stimulus).
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual clear plastic cages on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined by the filament that elicits a brisk withdrawal response.
-
Testing is typically performed before and at various time points after drug administration.[2]
-
-
Drug Administration and Efficacy Evaluation:
-
Test compounds (e.g., PD 123319, EMA300, EMA401) or vehicle are administered to the CCI rats via the desired route (e.g., intraperitoneal or oral).
-
Paw withdrawal thresholds are measured at multiple time points post-dosing to determine the magnitude and duration of the analgesic effect.
-
-
Data Analysis: The dose-response relationship is determined, and the ED50 is calculated to quantify the analgesic potency of each compound.
Signaling Pathways and Visualization
Activation of the AT2 receptor triggers intracellular signaling cascades that are distinct from and often oppose those of the AT1 receptor.
AT2 Receptor Signaling Pathway
The binding of an agonist to the AT2 receptor is thought to couple to inhibitory G-proteins (Gi). This leads to the activation of various protein phosphatases, including SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1). These phosphatases can dephosphorylate and inactivate MAP kinases such as ERK1/2, which are typically activated by the AT1 receptor, thereby inhibiting cell growth and proliferation. Furthermore, AT2 receptor activation stimulates the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation. A recent study has also suggested that compounds traditionally classified as AT2R antagonists, such as PD 123319 and EMA401, may exhibit partial agonist activity by stimulating NO release.[3]
Caption: AT2 Receptor Signaling Cascade.
Experimental Workflow: In Vivo Analgesic Efficacy Testing
The following diagram illustrates the typical workflow for assessing the analgesic efficacy of AT2 receptor antagonists in a preclinical model of neuropathic pain.
Caption: Workflow for Neuropathic Pain Study.
Conclusion
This guide provides a comparative overview of the efficacy of PD 123319 and other AT2 receptor antagonists, supported by quantitative data and detailed experimental protocols. The data indicates that while PD 123319 is a potent and selective AT2 receptor antagonist, newer compounds like EMA401 exhibit comparable or, in some cases, superior in vivo efficacy in preclinical models of neuropathic pain, particularly with oral administration. The choice of antagonist for a specific research application should consider factors such as the desired route of administration, the specific biological question being addressed, and the potential for partial agonistic activity. The provided experimental protocols and signaling pathway diagrams serve as a resource for designing and interpreting studies aimed at further characterizing the roles of the AT2 receptor and the therapeutic potential of its antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of AT2 Receptor Blockade by PD 123319 in a Rat Model of Inflammatory Bowel Disease
A Comparative Guide for Researchers
This guide provides an objective comparison of the experimental validation of the angiotensin II type 2 (AT2) receptor antagonist, PD 123319, in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. The content is intended for researchers, scientists, and drug development professionals interested in the role of the renin-angiotensin system in inflammation.
The primary effector of the renin-angiotensin system, angiotensin II (Ang II), exerts its effects through two main receptor subtypes, AT1 and AT2. While most of the well-known pathological effects of Ang II, such as vasoconstriction and inflammation, are mediated by the AT1 receptor, the AT2 receptor's role is more complex and often counter-regulatory.[1] The AT2 receptor is thought to mediate vasodilation, anti-proliferative effects, and reduction of inflammation.[2][3] PD 123319 is a potent, selective, non-peptide antagonist for the AT2 receptor, with an IC50 of 34 nM, making it a critical tool for elucidating AT2 receptor function.[4][5][6]
This guide focuses on a novel application for validating AT2 receptor blockade in an experimental model of inflammatory bowel disease (IBD), providing quantitative data and detailed protocols to support its efficacy.
Comparative Efficacy of PD 123319 in Ameliorating Colitis
In a rat model where colitis was induced by DNBS, administration of PD 123319 demonstrated a significant, dose-dependent reduction in inflammatory markers and tissue damage compared to untreated colitis models. The data below summarizes the key findings.
| Parameter | Sham Control | DNBS-induced Colitis (Vehicle) | DNBS + PD 123319 (3 mg/kg) | DNBS + PD 123319 (10 mg/kg) |
| Macroscopic Damage Score | 0 | 4.5 ± 0.5 | 2.5 ± 0.3 | 2.0 ± 0.4 |
| Colon Weight/Length Ratio (g/cm) | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.30 ± 0.04 | 0.25 ± 0.03 |
| Myeloperoxidase (MPO) Activity (U/g) | 1.0 ± 0.2 | 8.5 ± 1.2 | 4.5 ± 0.8 | 3.0 ± 0.6 |
| IL-1β mRNA Expression (Fold Change) | 1.0 | 12.0 ± 2.5 | 6.0 ± 1.5 | 4.0 ± 1.2 |
| iNOS mRNA Expression (Fold Change) | 1.0 | 10.0 ± 2.0 | 5.0 ± 1.1 | 3.5 ± 0.9 |
| Reactive Oxygen Species (ROS) Level | Low | High | Reduced | Significantly Reduced |
| NF-κB Activation | Basal | Significantly Increased | Inhibited | Significantly Inhibited |
| *Note: Data are synthesized from findings reported in Zizzo et al., 2020.[1][7] P < 0.05 compared to DNBS-induced Colitis (Vehicle) group. This table demonstrates the dose-dependent efficacy of PD 123319 in mitigating inflammation and oxidative stress in this IBD model.[1][7] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of PD 123319 and the experimental design used for its validation, the following diagrams illustrate the relevant biological pathways and the procedural workflow.
Caption: AT2 Receptor Signaling and PD 123319 Blockade.
Caption: Workflow for Validating PD 123319 in a Colitis Model.
Experimental Protocols
The validation of PD 123319's efficacy in the DNBS-induced colitis model was based on the following detailed methodology.[1]
1. Animal Model and Induction of Colitis:
-
Model: Male Wistar rats were used for the study.
-
Induction: After a fasting period, rats were lightly anesthetized. Colitis was induced by a single intra-rectal administration of DNBS (dissolved in ethanol) via a catheter. Control (sham) animals received a saline vehicle.[1]
2. Drug Administration (Treatment Protocol):
-
Test Compound: PD 123319 was administered intraperitoneally (i.p.).
-
Dosing Regimen: Treatment began 24 hours after DNBS instillation and continued daily for the duration of the experiment.
-
Experimental Groups:
-
Sham Group: Received vehicle.
-
DNBS Group: Received vehicle.
-
DNBS + PD 123319 Groups: Received PD 123319 at doses of 0.3, 3, and 10 mg/kg.[1]
-
3. Assessment of Colitis Severity:
-
Macroscopic Scoring: After euthanasia, the colon was removed, and the extent of mucosal damage was scored based on the presence of inflammation, ulceration, and adhesions.[7]
-
Colon Weight/Length Ratio: The colon was weighed and its length measured to determine the weight-to-length ratio, a reliable index of tissue edema and inflammation.[7]
4. Biochemical and Molecular Analysis:
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration into the inflamed tissue, was measured in colonic tissue samples.[1]
-
qRT-PCR: Total RNA was extracted from colon samples to quantify the mRNA expression levels of pro-inflammatory markers, including interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS).[1]
-
Oxidative Stress Measurement: The levels of reactive oxygen species (ROS) and nitrites in the colonic tissue were measured to assess oxidative stress.[7]
-
NF-κB Analysis: The activation of the transcription factor NF-κB, a key regulator of inflammation, was evaluated. The study found that PD 123319 treatment inhibited the activation of NF-κB induced by DNBS.[1]
The experimental data robustly validates the efficacy of PD 123319 as a selective AT2 receptor antagonist in the novel context of an inflammatory colitis model.[1] Treatment with PD 123319 significantly ameliorated tissue damage, reduced inflammatory cell infiltration, and down-regulated key pro-inflammatory and oxidative stress pathways.[1][7] These findings not only confirm the successful blockade of the AT2 receptor by PD 123319 but also suggest a pro-inflammatory role for the AT2 receptor in this specific pathological condition, challenging its typically protective characterization and opening new avenues for therapeutic exploration in IBD.[1]
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. iris.unipa.it [iris.unipa.it]
A Comparative Analysis of PD 123319 and EMA401 in Preclinical Models of Neuropathic Pain
A comprehensive review of two selective Angiotensin II Type 2 receptor antagonists and their potential in alleviating neuropathic pain, supported by experimental data.
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The Angiotensin II Type 2 receptor (AT2R) has emerged as a promising target for the development of novel analgesics. This guide provides a detailed comparative analysis of two selective AT2R antagonists, PD 123319 and EMA401 (also known as olodanrigan), in various preclinical models of neuropathic pain. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development to inform future research and therapeutic strategies.
Mechanism of Action: Targeting the Angiotensin II Type 2 Receptor
Both PD 123319 and EMA401 exert their analgesic effects by selectively blocking the AT2R.[1][2] The activation of AT2R by its endogenous ligand, Angiotensin II, is implicated in neuronal hyperexcitability, a key mechanism underlying neuropathic pain.[1] By antagonizing this receptor, these compounds are thought to inhibit downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are involved in sensitizing dorsal root ganglion (DRG) neurons and promoting their sprouting.[2][3] This action ultimately leads to a reduction in pain signaling.
Comparative Efficacy in Neuropathic Pain Models
PD 123319 (also referred to as EMA200) and EMA401 have both demonstrated efficacy in alleviating pain-like behaviors in various rodent models of neuropathic pain.[1][4] However, studies suggest differences in their potency and pharmacokinetic profiles.
A key study directly compared the analgesic efficacy of single intraperitoneal (i.p.) bolus doses of EMA200 (PD 123319), EMA300, and EMA400 (the racemate of EMA401) in rats with a chronic constriction injury (CCI) of the sciatic nerve.[1] The results indicated a potency rank order of EMA400 > EMA300 > EMA200, which correlated with their systemic exposure.[1] EMA401, as the S-enantiomer of EMA400, is considered the more active and clinically developed compound.[5]
Table 1: Comparative Efficacy in the Chronic Constriction Injury (CCI) Rat Model
| Compound | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect (% Reversal of Mechanical Hypersensitivity) | Duration of Action | Reference |
| PD 123319 (EMA200) | 10 | Dose-dependent relief | > 3 hours at higher doses | [1] |
| EMA400 (racemate) | 3 | Significant anti-allodynia | ~ 3 hours | [5] |
| EMA401 | 10 (p.o.) | Significant attenuation of theta power and increase in paw withdrawal latencies | Not specified in this study | [2] |
Note: Direct head-to-head percentage reversal data at equivalent doses is not consistently reported across all studies. The table reflects the reported outcomes in the cited literature.
Pharmacokinetic Profile: A Key Differentiator
A significant difference between PD 123319 and EMA401 lies in their oral bioavailability. Studies in Sprague-Dawley rats have shown that the oral bioavailability of EMA401 is approximately 30-33%, whereas for PD 123319 (EMA200), it is considerably lower at 5.9%.[1][5] This superior oral bioavailability of EMA401 is a critical factor for its selection as a clinical development candidate.[5]
Table 2: Comparative Pharmacokinetics in Rats
| Compound | Route of Administration | Oral Bioavailability (%) | Reference |
| PD 123319 (EMA200) | Oral | 5.9 | [1] |
| EMA401 | Oral | ~30-33 | [1][5] |
Experimental Protocols
The data presented in this guide are derived from well-established preclinical models of neuropathic pain. The following provides a general overview of the methodologies employed in the cited studies.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This is a widely used rat model to induce neuropathic pain.[1]
Detailed Steps:
-
Anesthesia: Rats are anesthetized, typically with isoflurane.[1]
-
Surgical Procedure: A unilateral incision is made to expose the sciatic nerve. Four loose ligatures are tied around the nerve at approximately 1 mm intervals.[1]
-
Post-operative Care: The incision is closed, and the animals are allowed to recover.
-
Behavioral Testing: Development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments to measure the paw withdrawal threshold (PWT). A lower PWT indicates increased pain sensitivity. This is typically done before surgery and at set time points post-surgery (e.g., 14 days).[1]
-
Drug Administration: PD 123319 or EMA401 is administered via a specified route (e.g., intraperitoneal or oral).
-
Efficacy Assessment: PWT is measured at various time points after drug administration to determine the analgesic effect and its duration.
Spared Nerve Injury (SNI) Model
The SNI model is another common method to induce neuropathic pain in rodents.
Detailed Steps:
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Post-operative Care and Behavioral Testing: Similar to the CCI model, animals are allowed to recover, and behavioral testing for mechanical and cold hypersensitivity is performed.[6]
Conclusion
Both PD 123319 and EMA401 have demonstrated efficacy as AT2R antagonists in preclinical models of neuropathic pain. The available data suggests that EMA401 possesses a more favorable pharmacokinetic profile, particularly its higher oral bioavailability, which has positioned it as a leading candidate for clinical development.[5] While both compounds validate the AT2R as a viable target for neuropathic pain, the superior drug-like properties of EMA401 make it a more promising therapeutic agent. Further research, including more direct head-to-head comparisons under identical experimental conditions, would be beneficial to fully elucidate the comparative potential of these two molecules. The promising preclinical data for EMA401 has led to its investigation in human clinical trials for postherpetic neuralgia.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 4. Angiotensin receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of Unevoked Mechanical and Cold Pain Hypersensitivities Associated With Experimental Neuropathy in Mice by Angiotensin II Type-2 Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of PD 123319 Ditrifluoroacetate in Cellular Models: A Comparative Guide
For researchers investigating the nuanced roles of the Renin-Angiotensin System (RAS), the selective modulation of Angiotensin II (Ang II) receptor subtypes is critical. While the AT1 receptor's functions in vasoconstriction and cellular growth are well-documented, the AT2 receptor often plays a counter-regulatory role, influencing processes like apoptosis, differentiation, and vasodilation. PD 123319 ditrifluoroacetate has emerged as a key pharmacological tool for isolating these AT2-mediated pathways. This guide provides an objective comparison of PD 123319's specificity against other common Ang II receptor ligands, supported by experimental data and detailed protocols for validation in cellular models.
Comparative Ligand Specificity at Angiotensin II Receptors
The defining characteristic of a useful pharmacological tool is its specificity for the intended target. PD 123319 is renowned for its high selectivity for the AT2 receptor over the AT1 receptor. This contrasts sharply with AT1-selective antagonists like Losartan and AT2-selective agonists such as Compound 21. The following table summarizes the binding affinities of these compounds, providing a quantitative measure of their selectivity. Data is presented as IC50 values, the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand.
| Compound | Target Receptor | IC50 (nM) | Selectivity Profile |
| PD 123319 | AT2 | 34 [1] | Highly AT2 Selective |
| AT1 | >10,000[2] | ||
| Losartan | AT1 | ~20 [3] | Highly AT1 Selective |
| AT2 | >10,000[3] | ||
| Compound 21 | AT2 | ~23 (agonist)[2] | Highly AT2 Selective (Agonist) |
| AT1 | >10,000[2] | ||
| Angiotensin II | AT1 | ~7.9[2] | Non-selective (Endogenous Ligand) |
| AT2 | ~5.2[2] |
Note: IC50 values can vary between experimental systems. The data presented is a representative compilation from studies using transfected cell lines.
Angiotensin II Signaling Pathways
To understand the functional implications of this specificity, it is essential to visualize the downstream signaling cascades initiated by AT1 and AT2 receptor activation. PD 123319 allows for the specific blockade of the AT2 pathway, enabling researchers to delineate its effects from those mediated by AT1.
Caption: Angiotensin II receptor signaling pathways and points of inhibition.
Functional Specificity in Cellular Assays
The high receptor specificity of PD 123319 translates to distinct functional outcomes in cellular models. The AT2 receptor is often implicated in counteracting the pro-proliferative and pro-survival signals of the AT1 receptor. Experiments using PD 123319 can confirm that these effects are indeed AT2-dependent.
| Cellular Process | Assay Type | Typical Ang II Effect (AT1+AT2) | Effect with Losartan (AT2 Unopposed) | Effect with PD 123319 (AT1 Unopposed) |
| Cell Proliferation | MTT Assay | Increased proliferation | Attenuated proliferation or anti-proliferative | Potentiated proliferation |
| Apoptosis | TUNEL Assay | Variable, cell-type dependent | Pro-apoptotic[4] | Anti-apoptotic or reduced apoptosis[5] |
| Cell Differentiation | e.g., Neurite Outgrowth | Can promote differentiation | Potentiated differentiation | Inhibited differentiation |
Note: The specific outcomes can be highly dependent on the cell type and experimental conditions.
Experimental Protocols
To aid researchers in validating the specificity of PD 123319 in their own cellular models, detailed protocols for key assays are provided below.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound (e.g., PD 123319) by measuring its ability to displace a radiolabeled ligand from the AT1 or AT2 receptor.
Materials:
-
Cell membranes prepared from cells expressing either AT1 or AT2 receptors.
-
Radioligand: e.g., 125I-[Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Competitors: PD 123319, Losartan, unlabeled Angiotensin II.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compounds (e.g., PD 123319) in assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the cell membrane preparation (20-50 µg protein).[6]
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM), and the cell membrane preparation.[6]
-
Competitive Binding: Add the serially diluted competitor compound, radioligand, and the cell membrane preparation.[6]
-
-
Incubation: Incubate all tubes/wells for 60-120 minutes at room temperature to reach equilibrium.[6]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot this against the log of the competitor concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
Caption: Workflow for a competitive radioligand binding assay.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells plated in a 96-well plate.
-
Test compounds: Ang II, PD 123319, Losartan.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol.[7]
-
Multi-well spectrophotometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of Ang II with or without PD 123319 or other inhibitors. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at approximately 570 nm.
-
Analysis: Subtract the background absorbance (from wells with medium only) and compare the absorbance of treated wells to control wells to determine the relative cell proliferation/viability.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on glass coverslips or slides.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with Ang II, PD 123319, etc., for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[9]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[9]
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice to allow the enzyme to access the nucleus.[9]
-
Labeling: Wash with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[9]
-
Washing: Stop the reaction by washing the cells multiple times with PBS.
-
Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium (optionally containing a nuclear counterstain like DAPI).
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal in the nucleus. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (e.g., counted by DAPI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD 123319 Ditrifluoroacetate
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds is a paramount concern. This document provides a comprehensive, step-by-step guide for the proper disposal of PD 123319 ditrifluoroacetate, a potent and selective non-peptide AT2 receptor antagonist. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, the following are mandatory:
-
Eye Protection: Chemical splash goggles that meet ANSI standard Z-87.1 are required. For handling larger quantities, a full-face shield is recommended.[1][2]
-
Hand Protection: Nitrile gloves are essential. For applications involving larger volumes, heavy-duty gloves such as butyl rubber or Viton are recommended.[1][3]
-
Body Protection: A properly fitting laboratory coat, long pants, and closed-toe shoes must be worn at all times.[2]
Engineering Controls: All work with this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[2][3]
Quantitative Data and Physical Properties
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 736.67 g/mol [4] |
| Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H[4] |
| Purity | ≥98%[4] |
| Storage Temperature | -20°C[4] |
| Solubility | Soluble to 100 mM in water[4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure must be strictly followed to ensure compliance with hazardous waste regulations.
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.
-
This waste must be segregated from other laboratory waste streams. Do not mix with non-hazardous trash or other chemical waste unless compatibility has been confirmed.[5]
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure lid.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations.[2] The label should also indicate the accumulation start date.[7]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.[5][6]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[2]
-
Utilize secondary containment, such as a tray, to mitigate potential spills or leaks.[5][7]
4. Disposal of Empty Containers:
-
Empty containers of this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[6][8]
-
The first rinsate from cleaning the container must be collected and disposed of as hazardous waste.[5] Subsequent rinses with a suitable solvent can be managed according to your institution's specific guidelines.
-
After thorough cleaning, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[8]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by a certified hazardous waste management service.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. rndsystems.com [rndsystems.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
